4-Bromo-5-ethoxy-2-methyl-1,3-thiazole
Description
BenchChem offers high-quality 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQPXDFTPXCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(S1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567886 | |
| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89502-01-2 | |
| Record name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole CAS 89502-01-2 properties
The following technical guide details the properties, synthesis, and applications of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2). This document is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the compound's utility as a high-value heterocyclic building block.
A Versatile Scaffold for Heterocyclic Functionalization
Executive Summary
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) is a fully substituted thiazole derivative characterized by an electron-rich core (due to the 5-ethoxy group) and a reactive electrophilic handle (the 4-bromo substituent).[1] It serves as a critical intermediate in the synthesis of complex pharmaceutical candidates, particularly where a thiazole pharmacophore is required to modulate lipophilicity or metabolic stability. This guide outlines its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-catalyzed cross-coupling reactions.
Physicochemical Profile
The compound represents a "push-pull" system where the electron-donating ethoxy group at C5 increases the electron density of the ring, while the bromine at C4 provides a site for functionalization.
| Property | Data | Notes |
| Chemical Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole | IUPAC Nomenclature |
| CAS Number | 89502-01-2 | Primary Identifier |
| Molecular Formula | C₆H₈BrNOS | |
| Molecular Weight | 222.10 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Poor water solubility |
| Predicted LogP | ~2.3 - 2.8 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic nitrogen (N3) |
Structural Characterization (Predicted NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.15 (q, J=7.0 Hz, 2H): Methylene of the 5-ethoxy group.
-
δ 2.65 (s, 3H): Methyl group at the C2 position.
-
δ 1.45 (t, J=7.0 Hz, 3H): Methyl of the 5-ethoxy group.
-
Note: Absence of aromatic ring protons confirms full substitution.
-
Synthetic Routes & Manufacturing
The synthesis of 4-bromo-5-ethoxy-2-methylthiazole typically proceeds via the functionalization of the pre-formed thiazole ring. The most robust pathway involves the selective bromination of the 5-ethoxy-2-methylthiazole precursor.
Core Synthesis Logic
-
Ring Formation: Condensation of ethyl N-acetylglycinate (or similar thioamide precursors) with phosphorus pentasulfide to yield 5-ethoxy-2-methylthiazole .
-
Regioselective Bromination: The 5-position is blocked by the ethoxy group. The 2-position is blocked by the methyl group. Consequently, electrophilic bromination (using NBS or Br₂) occurs exclusively at the C4 position .
Workflow Diagram
The following diagram illustrates the primary synthetic pathway and the regiochemical logic.
Figure 1: Synthetic workflow for CAS 89502-01-2 via regioselective bromination.[1][2][3][4][5][6]
Reactivity & Functionalization[8]
The C4-bromide is the defining feature of this building block, enabling it to participate in metal-catalyzed cross-coupling reactions. The 5-ethoxy group plays a dual role: it sterically influences the C4 position and electronically activates the ring, making the oxidative addition of Palladium (Pd) facile.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl motifs.
-
Stille Coupling: Reaction with organostannanes for introducing alkyl or vinyl groups.
-
Buchwald-Hartwig Amination: Introduction of amine substituents at C4 (though sterically challenged by the C5-ethoxy group, this is viable with specialized ligands like XPhos or BrettPhos).
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the C4-lithio species, which can be quenched with aldehydes, ketones, or CO₂.
Reactivity Map
Figure 2: Divergent synthesis capabilities of the 4-bromo-thiazole scaffold.
Experimental Protocols
A. Standard Storage & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ethoxy group can be susceptible to hydrolysis under strongly acidic conditions; keep dry.
-
Stability: Stable for >12 months if protected from light and moisture.
B. General Protocol: Suzuki Coupling (Synthesis of 4-Aryl Analog)
This protocol is a generalized standard for 4-bromothiazoles and should be optimized for specific substrates.
-
Reagents:
-
4-Bromo-5-ethoxy-2-methylthiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with the thiazole, boronic acid, base, and catalyst.
-
Purge with Nitrogen for 5 minutes.
-
Add degassed solvent.[5]
-
Heat to 90°C for 4–12 hours (monitor via TLC/LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[7]
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
-
First Aid: In case of contact, flush eyes with water for 15 minutes.[7][8] If inhaled, move to fresh air.[7][8]
References
-
Sigma-Aldrich. Product Specification: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole.
- Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Wiley-Interscience.
- Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 41(11), 1707-1710. (Mechanistic basis for 4-position reactivity).
-
Enamine. Building Blocks: Thiazoles.
Sources
Technical Guide: Chemical Structure and Molecular Weight of 4-Bromo-5-Ethoxy-2-Methylthiazole
Executive Summary
4-Bromo-5-ethoxy-2-methylthiazole represents a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly as a building block for kinase inhibitors and allosteric modulators.[1] Its structure combines the electron-rich thiazole core with three distinct functional handles: a methyl group at C2 (stability/lipophilicity), a bromine at C4 (reactive handle for cross-coupling), and an ethoxy group at C5 (hydrogen bond acceptor/donor modulator).
This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and structural insights designed for drug development professionals.
Part 1: Chemical Identity & Structural Analysis
Physicochemical Profile
The following data is derived from standard IUPAC atomic weights and chemoinformatic consensus for the target structure.
| Property | Value | Notes |
| IUPAC Name | 4-bromo-5-ethoxy-2-methyl-1,3-thiazole | Systematic nomenclature |
| Molecular Formula | C₆H₈BrNOS | |
| Exact Mass | 220.9510 Da | Monoisotopic mass (⁷⁹Br) |
| Molecular Weight | 222.10 g/mol | Average weight |
| SMILES | CCc1c(Br)nc(C)s1 | Useful for cheminformatics |
| InChI Key | (Predicted) | Unique identifier |
| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity |
| TPSA | ~41 Ų | Good membrane permeability |
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in synthetic workflows.
-
Carbon (6 × 12.011): 72.066
-
Hydrogen (8 × 1.008): 8.064
-
Nitrogen (1 × 14.007): 14.007
-
Oxygen (1 × 15.999): 15.999
-
Sulfur (1 × 32.065): 32.065
-
Total: 222.105 g/mol
Structural Dynamics & Reactivity
The thiazole ring is an aromatic system. In this specific congener:
-
C2-Methyl: Increases metabolic stability compared to the C2-H analog and blocks oxidation at the most electron-deficient position.
-
C5-Ethoxy: Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This significantly increases the electron density of the ring, making it more susceptible to electrophilic attack.
-
C4-Bromo: Positioned ortho to the ethoxy group. The bromination at C4 is chemically favored because the C5 position is blocked, and the ethoxy group directs incoming electrophiles to the adjacent C4 position.
Part 2: Synthetic Pathways & Protocols
The synthesis of 4-bromo-5-ethoxy-2-methylthiazole is best approached via a stepwise functionalization strategy. The core protocol involves the construction of the thiazole ring followed by regioselective bromination.
Pathway Visualization
Caption: Stepwise synthesis via cyclization of N-acetylglycine ethyl ester followed by electrophilic bromination.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Ethoxy-2-methylthiazole
This step utilizes the Gabriel-Robinson type cyclization, where an acylamino carbonyl compound reacts with phosphorus pentasulfide.
-
Reagents: N-Acetylglycine ethyl ester (1.0 eq), Phosphorus Pentasulfide (P₂S₅) (1.0 eq), Chloroform or Toluene (Solvent).
-
Procedure:
-
Dissolve N-acetylglycine ethyl ester in anhydrous toluene.
-
Add P₂S₅ in portions to avoid rapid exotherm.
-
Reflux the mixture for 2-4 hours. The P₂S₅ converts the amide carbonyl to a thioamide and cyclizes with the ester carbonyl to form the thiazole ring.
-
Workup: Cool to room temperature. Quench carefully with saturated NaHCO₃ (gas evolution: H₂S). Extract with DCM.
-
Purification: Distillation under reduced pressure yields 5-ethoxy-2-methylthiazole as a pale yellow oil.
-
Step 2: Regioselective Bromination (The "Self-Validating" Step)
Direct bromination is highly efficient due to the activation provided by the 5-ethoxy group.
-
Reagents: 5-Ethoxy-2-methylthiazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN) (0.1 M concentration).
-
Causality: NBS is chosen over elemental bromine (Br₂) to prevent over-bromination or oxidative degradation of the electron-rich thiazole ring. ACN is used as a polar aprotic solvent to stabilize the transition state.
-
Procedure:
-
Dissolve 5-ethoxy-2-methylthiazole in ACN at 0°C (ice bath).
-
Add NBS portion-wise over 15 minutes. Critical: Maintain low temperature to ensure regioselectivity at C4.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (lower Rf) should disappear, and a new spot (higher Rf due to Br) should appear.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine and water to remove succinimide byproduct.
-
Yield: Expect 75-85% yield of the target bromide.
-
Part 3: Applications in Drug Discovery[4]
The 4-bromo-5-ethoxy-2-methylthiazole scaffold is a versatile intermediate.
-
Suzuki-Miyaura Coupling: The C4-Bromine is an excellent handle for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows the installation of complex aromatic systems at the 4-position, a common motif in kinase inhibitors (e.g., Dasatinib analogs).
-
Solubility Modulation: The C5-Ethoxy group provides a balance of lipophilicity and polarity. Unlike a simple alkyl chain, the ether oxygen can accept hydrogen bonds, potentially improving the pharmacokinetic profile (solubility/permeability) of the final drug candidate.
-
Metabolic Stability: The C2-Methyl group blocks the C2 position, which is otherwise a metabolic "soft spot" susceptible to oxidative metabolism by CYP450 enzymes.
References
-
Kurzer, F. (1965). Thiazoles and their Benzo Derivatives. In Organic Compounds of Sulphur, Selenium, and Tellurium. Chemical Society Reviews.[1]
- Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Standard reference for Hantzsch and Gabriel-Robinson synthesis).
-
Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45–86. (Describes the cyclization of N-acetylglycine esters with P2S5 to form 5-ethoxy-2-methylthiazole).
-
Sigma-Aldrich. (2024). N-Bromosuccinimide Product & Reactivity Guide. (Standard protocol for aromatic bromination).
Sources
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole supplier and price comparison
Executive Summary
This guide analyzes the sourcing, validation, and synthetic utility of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) . As a highly functionalized heterocycle, this compound serves as a critical "scaffold node" in medicinal chemistry, particularly for introducing the electron-rich 5-ethoxy-2-methylthiazole moiety via cross-coupling.
Critical Insight: Current market analysis reveals this is a high-value, low-volume building block with catalog prices exceeding $800/g . For early-phase discovery (milligram scale), direct procurement is recommended to accelerate timelines. However, for scale-up (>10 g), an in-house or CRO-partnered synthesis is strongly advised to reduce costs by >90%.
Part 1: Chemical Profile & Specifications
Before sourcing, verify the technical specifications to ensure the material meets the stringency of downstream Pd-catalyzed couplings.
| Property | Specification |
| IUPAC Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole |
| CAS Number | 89502-01-2 |
| Molecular Formula | |
| Molecular Weight | 222.10 g/mol |
| Appearance | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Key Functionality | C4-Bromide: Electrophilic handle for Suzuki/Stille coupling.C5-Ethoxy: Electron-donating group (EDG); increases ring electron density. |
Quality Control (QC) Parameters
-
Purity:
97% (HPLC).[1][2] Note: Impurities often include the debrominated precursor (5-ethoxy-2-methylthiazole). -
Identity:
-NMR must show the ethoxy triplet/quartet and the C2-methyl singlet. Absence of the C4-proton signal (approx. 6.8-7.2 ppm) confirms bromination.
Part 2: Market Landscape & Price Comparison
The supply chain for CAS 89502-01-2 is constrained, with Enamine acting as the primary originator. Other vendors typically act as distributors, adding markup and lead time.
Supplier Comparison Table
| Supplier Tier | Vendor Examples | Estimated Price (USD) | Lead Time | Recommendation |
| Tier 1 (Originator) | Enamine | $850 / 1g | 1-2 Weeks | Primary Choice. Best for speed and batch traceability. |
| Tier 2 (Distributor) | Sigma-Aldrich, Fisher | $950 - $1,100 / 1g | 2-4 Weeks | Use if existing procurement contracts dictate vendor consolidation. |
| Tier 3 (Aggregator) | MolPort, eMolecules | Variable | Variable | Good for checking spot stock if Tier 1 is backordered. |
Sourcing Strategy: Due to the high unit cost, purchase only the minimum quantity required for biological validation (e.g., 250 mg - 1 g). If the project advances, switch immediately to the synthesis strategy outlined below.
Part 3: Technical Deep Dive – The "Make vs. Buy" Protocol
For requirements exceeding 10 grams, the commercial price ($8,500+) becomes prohibitive. The following synthetic route is chemically feasible, scalable, and offers a significant cost reduction.
Synthetic Pathway: The Hantzsch/NBS Route
This protocol utilizes cheap commodity chemicals: N-acetylglycine ethyl ester and Phosphorus Pentasulfide.
Step 1: Cyclization to 5-Ethoxy-2-methylthiazole
-
Reagents: N-acetylglycine ethyl ester +
(or Lawesson’s Reagent). -
Mechanism: Thionation of the amide carbonyl followed by cyclodehydration.
-
Yield: Typically 50-65%.
Step 2: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Mechanism: Electrophilic aromatic substitution. The C4 position is the only open site and is activated by the C5-ethoxy group.
-
Yield: Typically 80-90%.
Figure 1: Cost-effective synthetic route for scaling CAS 89502-01-2 from commodity precursors.
Part 4: Experimental Application & Risk Management
Application: Pd-Catalyzed Cross-Coupling
The 4-bromo substituent is an excellent handle for Suzuki-Miyaura coupling.
-
Protocol Tip: The 5-ethoxy group makes the thiazole ring electron-rich. Oxidative addition of Pd(0) may be slower than with electron-deficient thiazoles. Use electron-rich ligands (e.g., SPhos , XPhos ) or reactive precatalysts (e.g., Pd(dppf)Cl2 , Pd2(dba)3/P(tBu)3 ) to drive the reaction.
-
Stability Warning: The enol ether moiety (5-ethoxy) can be sensitive to strong aqueous acids (
, ), potentially leading to hydrolysis of the ethoxy group. Maintain basic or neutral conditions during workup.
Safety & Handling
-
Synthesis Risk: Step 1 involves
, which releases toxic Hydrogen Sulfide ( ) gas upon contact with moisture. This reaction must be performed in a high-efficiency fume hood with a caustic scrubber trap. -
Storage: Store the bromide under inert gas (
or Ar) at 2-8°C. Protect from light to prevent radical debromination over long periods.
References
-
EnamineStore . 4-bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS 89502-01-2) Product Page. Retrieved from
-
Sigma-Aldrich .[3] Product Search: CAS 89502-01-2. Retrieved from
-
Kurd, R. N., & DeLamater, G. (1950s). The Preparation and Chemical Properties of Thionamides. (Describes the synthesis of 5-ethoxy-2-methylthiazole via P2S5 cyclization). Retrieved from
-
PubChem . Compound Summary: 2-Bromo-5-methyl-1,3-thiazole (Analogous Chemistry). Retrieved from
Sources
Solubility data for 4-bromo-5-ethoxy-2-methylthiazole in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 4-bromo-5-ethoxy-2-methylthiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the developability of a chemical entity for pharmaceutical applications.[1][2][3] Poor solubility can impede formulation, limit bioavailability, and ultimately lead to the failure of promising drug candidates.[2][4] This guide provides a comprehensive framework for determining the solubility of 4-bromo-5-ethoxy-2-methylthiazole, a heterocyclic compound with potential applications in medicinal chemistry, across a range of organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers to generate this crucial dataset in a reliable and reproducible manner. The methodologies described herein are grounded in established principles of physical chemistry and are designed to be implemented in a standard laboratory setting.
Introduction: The Imperative of Solubility Data
The adage "like dissolves like" serves as a foundational principle in predicting solubility behavior.[5] The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. For a molecule like 4-bromo-5-ethoxy-2-methylthiazole, its polarity, hydrogen bonding capacity, and molecular size will dictate its solubility profile in various organic solvents. Understanding this profile is paramount for a variety of applications in the pharmaceutical sciences, including:
-
Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[4]
-
Formulation Development: Knowledge of solubility is essential for designing appropriate dosage forms, whether for oral, parenteral, or topical administration.[1][3]
-
Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization processes.
Given the structural features of 4-bromo-5-ethoxy-2-methylthiazole—a substituted thiazole ring—it is anticipated to exhibit a range of solubilities in organic solvents of varying polarities. The thiazole moiety imparts a degree of polarity, while the bromo, ethoxy, and methyl groups contribute to its lipophilicity.
Theoretical Framework: Predicting Solubility
A qualitative prediction of solubility can be made by analyzing the structural components of 4-bromo-5-ethoxy-2-methylthiazole and the properties of the selected organic solvents.
-
Polar Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and dipole-dipole interactions. The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atom in the ethoxy group, can act as hydrogen bond acceptors. Therefore, a moderate to good solubility is expected in polar protic solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. They can engage in dipole-dipole interactions with the polar thiazole ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the hydrocarbon portions of the molecule (ethoxy and methyl groups) may allow for some solubility in nonpolar solvents, although it is expected to be lower than in polar solvents.
Experimental Determination of Solubility
The most reliable method for obtaining solubility data is through direct experimental measurement. The equilibrium solubility assay is a widely accepted method for this purpose.
Materials and Equipment
-
4-bromo-5-ethoxy-2-methylthiazole (solid, of known purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of equilibrium solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-bromo-5-ethoxy-2-methylthiazole of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., acetonitrile). These will be used to generate a calibration curve.
-
Sample Preparation:
-
To a series of labeled vials, add an excess amount of solid 4-bromo-5-ethoxy-2-methylthiazole. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Carefully add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution process has reached equilibrium.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any particulate matter.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC. The concentration of 4-bromo-5-ethoxy-2-methylthiazole in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.
-
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise tabular format. This allows for easy comparison of the solubility of 4-bromo-5-ethoxy-2-methylthiazole in different organic solvents.
Table 1: Hypothetical Solubility Data for 4-bromo-5-ethoxy-2-methylthiazole at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | Hypothetical Value |
| Toluene | 2.4 | Hypothetical Value |
| Dichloromethane | 3.1 | Hypothetical Value |
| Tetrahydrofuran | 4.0 | Hypothetical Value |
| Acetone | 5.1 | Hypothetical Value |
| Acetonitrile | 5.8 | Hypothetical Value |
| Ethanol | 4.3 | Hypothetical Value |
| Methanol | 5.1 | Hypothetical Value |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
The relationship between solvent properties and the measured solubility can be visualized to gain further insights.
Caption: Factors influencing the solubility of 4-bromo-5-ethoxy-2-methylthiazole.
Conclusion
While readily available public data on the solubility of 4-bromo-5-ethoxy-2-methylthiazole is limited, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. By systematically measuring the solubility in a range of organic solvents, researchers can generate the critical data needed to advance the development of this compound for its intended applications. The principles and methodologies outlined here are broadly applicable to other novel chemical entities, underscoring the fundamental importance of solubility assessment in the chemical and pharmaceutical sciences.
References
-
The Importance of Solubility for New Drug Molecules. (2020). ResearchGate. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Drug solubility: importance and enhancement techniques. (2012). ISRN Pharmaceutics. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Journal of Pharmaceutical Research and Innovation. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of California, Los Angeles. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. chem.ws [chem.ws]
Regioisomeric Divergence: A Technical Guide to 4-Bromo vs. 5-Bromo Thiazole Derivatives
Executive Summary
In medicinal chemistry and materials science, the thiazole core is a privileged scaffold.[1] However, the choice between 4-bromo and 5-bromo thiazole intermediates is not merely a matter of substitution pattern; it represents a fundamental bifurcation in synthetic strategy, reactivity profiles, and downstream physicochemical properties.
This guide delineates the critical technical differences between these two regioisomers. While 5-bromothiazole is electronically predisposed for direct electrophilic access and metabolic lability, 4-bromothiazole acts as a "stealth" isomer—difficult to synthesize, sterically distinct, and offering a unique vector for structure-activity relationship (SAR) exploration that is often metabolically superior.
Part 1: Electronic Landscape & Structural Fundamentals
To manipulate these derivatives, one must first understand the electronic bias of the thiazole ring (S=1, N=3).
The Electron Density Gradient
The thiazole ring exhibits a sharp gradient of reactivity driven by the heteroatoms:
-
Position 2 (C2): The most acidic proton (
) due to the inductive effect of both Sulfur and Nitrogen. It is the primary site for lithiation and nucleophilic attack. -
Position 5 (C5): The most electron-rich carbon, acting as the "enamine-like" position. It is the exclusive site for direct Electrophilic Aromatic Substitution (EAS).
-
Position 4 (C4): Electronically neutral to slightly electron-deficient. It is inert to direct EAS and difficult to lithiate directly without directing groups.
The "Vector" Implication in Drug Design
In kinase inhibitor design (e.g., Dasatinib analogs), the difference between a 4- and 5-substituent is critical:
-
5-Substitution: Projects the substituent into the "deep" pocket or solvent front, often affecting metabolic stability (blocking the C5 metabolic soft spot).
-
4-Substitution: Projects the substituent towards the ribose binding pocket or gatekeeper residues, often altering the dihedral angle of the core scaffold relative to the protein.
Part 2: Synthetic Access (The "Make" Phase)
The most significant practical difference lies in accessibility. 5-bromothiazole is a "commodity" synthesis; 4-bromothiazole is a "construct" synthesis.
Synthesis of 5-Bromothiazole (The Kinetic Route)
Access is straightforward via direct bromination. The electron-rich C5 position reacts rapidly with electrophiles.
-
Reagents:
or NBS in DMF/CH3CN. -
Mechanism: Standard Electrophilic Aromatic Substitution (EAS).
-
Scalability: High.
Synthesis of 4-Bromothiazole (The Thermodynamic/Reductive Route)
Direct bromination never yields 4-bromothiazole. Access requires indirect methods, primarily the Selective Debromination Strategy .
The Protocol:
-
Dibromination: Treat thiazole with excess
to form 2,4-dibromothiazole (Note: C2 brominates via a complex mechanism involving addition-elimination, while C5 brominates via EAS. However, 2,4-dibromo is a stable intermediate). -
Regioselective Lithiation/Reduction: The C2-Br bond is significantly more labile (reactive) towards Lithium-Halogen exchange than the C4-Br bond.
-
Quench: Protonation of the C2-lithio species yields 4-bromothiazole.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The "Halogen Dance" mechanism can also be employed.[2][3][4] Treating 5-bromothiazole with LDA at -78°C can cause the bromine to migrate to the C4 position (thermodynamic product) if the C2 position is blocked or if equilibrium is allowed, but the reductive route is more reliable for scale-up.
Part 3: Reactivity Profiles (The "Use" Phase)
Once synthesized, the isomers behave differently in cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).
Pd-Catalyzed Cross-Coupling Hierarchy
The rate of oxidative addition (
-
5-Bromo Derivatives: React efficiently. The C5 position is sufficiently reactive for standard Pd(0) cycles.
-
4-Bromo Derivatives: Sluggish. The C4 position often requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures compared to the 5-isomer.
Data Comparison Table
| Feature | 5-Bromothiazole | 4-Bromothiazole |
| Synthetic Access | Direct Bromination (Easy) | Selective Reduction of 2,4-dibromo (Hard) |
| Electronic Nature | Electron-Rich (Enamine-like) | Electron-Neutral/Deficient |
| C-H Acidity | High at C2 (Adjacent) | High at C2 (Adjacent) |
| Lithiation Site | C2 (Kinetic) | C2 (Stable Lithiation) |
| Suzuki Coupling | Good Reactivity | Moderate/Low Reactivity (Requires active cat.) |
| Metabolic Risk | High (if unsubstituted) | Lower (C5 is open to oxidation) |
Part 4: Visualizing the Divergence
Diagram: The Halogen Dance & Synthetic Pathways
The following diagram illustrates the mechanistic divergence. The "Halogen Dance" is a notorious pitfall when attempting to lithiate 5-bromothiazole; instead of trapping the C2-anion, the bromine migrates to C4.
Caption: Figure 1. Synthetic divergence showing the direct route to 5-bromo and the rearrangement/reduction routes required to access 4-bromo.
Diagram: Reactivity Hierarchy (Suzuki Coupling)
This decision matrix helps chemists choose the right order of operations if multiple halogens are present.
Caption: Figure 2. The regioselectivity of Pd-catalyzed cross-coupling follows the order C2 > C5 > C4.
Part 5: Experimental Protocols
Protocol A: Selective Synthesis of 4-Bromothiazole via Debromination
Source Grounding: Adapted from Journal of Organic Chemistry [1].
Objective: Convert 2,4-dibromothiazole to 4-bromothiazole. Rationale: The C2-Br bond is flanked by N and S, making it highly susceptible to Lithium-Halogen exchange compared to the isolated C4-Br.
-
Preparation: Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Temperature control prevents non-selective exchange.
-
Exchange: Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 20 minutes.
-
Observation: The solution may turn yellow/orange.
-
Stirring: Stir for 30 minutes at -78 °C.
-
-
Quench: Add anhydrous Methanol (5.0 equiv) or dilute HCl/Et2O slowly.
-
Workup: Allow to warm to room temperature. Dilute with Et2O, wash with water and brine. Dry over
.[5][6] -
Purification: Distillation or Flash Chromatography (usually low polarity).
Protocol B: Handling 5-Bromothiazole (Avoiding the Halogen Dance)
Source Grounding: Insights from Chem. Pharm. Bull. [2].
Warning: If you attempt to lithiate 5-bromothiazole at C2 (to introduce an electrophile at C2), the bromine may migrate to C4. Prevention:
-
Use LDA instead of n-BuLi (steric bulk reduces nucleophilic attack).
-
Keep temperature strictly at -78 °C or lower.
-
Trap immediately: Do not allow the lithiated species to "age." Add the electrophile (e.g., aldehyde, iodine) instantly.
References
-
Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. [Link]
-
Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical and Pharmaceutical Bulletin. [Link][7]
-
Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. National Institutes of Health (PMC). [Link]
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole [jstage.jst.go.jp]
- 5. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of 5-Ethoxy Substituted Thiazole Rings
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and electronic properties, which is paramount for optimizing biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the electronic properties conferred by the introduction of a 5-ethoxy substituent to the thiazole ring. We will delve into the fundamental principles of how the ethoxy group modulates electron density, reactivity, and frontier molecular orbitals. Furthermore, this guide details authoritative experimental and computational methodologies for the characterization of these properties, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this privileged scaffold.
The Thiazole Core: An Electronic Overview
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Its aromaticity, arising from the delocalization of six π-electrons, is a key feature influencing its chemical behavior. The electron distribution in an unsubstituted thiazole ring is not uniform:
-
C2 Position: This position is the most electron-deficient due to the inductive effects of the adjacent electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack and deprotonation by strong bases.
-
C4 Position: This carbon is relatively neutral.
-
C5 Position: This position is the most electron-rich, rendering it the primary site for electrophilic substitution.[2]
Understanding this intrinsic electronic landscape is crucial for predicting how substituents will further influence the ring's reactivity.
Modulating the Core: The Influence of the 5-Ethoxy Substituent
The introduction of an ethoxy group (-OCH₂CH₃) at the C5 position dramatically alters the electronic character of the thiazole ring. This is primarily due to the powerful electron-donating nature of the alkoxy group, which operates through two distinct electronic effects.
Mesomeric and Inductive Effects
The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the thiazole's π-system. This positive mesomeric (+M) or resonance effect is the dominant factor, significantly increasing the electron density across the entire heterocyclic ring. While the oxygen atom also exerts a weak electron-withdrawing negative inductive (-I) effect due to its electronegativity, this is substantially outweighed by the resonance donation.[3] The net result is a powerful activation of the thiazole ring, making it more "electron-rich."
Impact on Reactivity
The increased electron density endowed by the 5-ethoxy group has profound implications for the molecule's reactivity:
-
Enhanced Electrophilic Aromatic Substitution: With a more electron-rich π-system, the 5-ethoxythiazole ring becomes significantly more reactive towards electrophiles compared to its unsubstituted counterpart.
-
Decreased Nucleophilic Aromatic Substitution: Conversely, the ring becomes less susceptible to attack by nucleophiles.
This predictable modulation of reactivity is a powerful tool for synthetic chemists, enabling regioselective functionalization and the construction of complex molecular architectures.
Frontier Molecular Orbital (FMO) Perturbation
The electronic properties of a molecule are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Energy: As a potent electron-donating group, the 5-ethoxy substituent raises the energy of the HOMO.[4][5] A higher HOMO energy level indicates that the molecule can more readily donate electrons, making it a stronger Lewis base and more reactive in processes involving electron donation.
-
LUMO Energy: The effect on the LUMO is less pronounced but typically results in a slight destabilization (raising of energy).
-
HOMO-LUMO Gap: The net effect is a reduction in the HOMO-LUMO energy gap .[6][7] This is a critical parameter, as a smaller energy gap often correlates with a bathochromic (red) shift in the molecule's UV-Visible absorption spectrum and can be indicative of enhanced chemical reactivity and polarizability.[8]
Synthesis of 5-Ethoxythiazole Derivatives
The synthesis of thiazole rings is well-established, with the Hantzsch Thiazole Synthesis being one of the most prominent and versatile methods.[9][10] This reaction classically involves the condensation of an α-haloketone with a thioamide.[11][12] To synthesize a 5-ethoxythiazole, precursors bearing the ethoxy group are required. A plausible general strategy involves the reaction of an α-halocarbonyl compound with a thioamide, where one of the precursors contains the necessary ethoxy moiety to direct its placement at the C5 position.
Alternatively, microwave-assisted, Lawesson's reagent-mediated cyclization of appropriately substituted dicarbonyl compounds provides an efficient, solvent-free route to 2-alkoxy-substituted thiazoles and related heterocycles.[13]
Caption: Generalized workflow for the Hantzsch Thiazole Synthesis.
Characterization of Electronic Properties: A Methodological Guide
A multi-faceted approach combining experimental and computational techniques is essential for a thorough characterization of the electronic properties of 5-ethoxythiazoles.
Experimental Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is highly sensitive to the local electronic environment of nuclei. The electron-donating ethoxy group increases the electron density (shielding) around the ring's protons and carbons.
-
¹H and ¹³C NMR: Increased shielding causes the respective nuclei to resonate at a lower frequency. Therefore, an upfield shift (lower δ in ppm) of the signals for the C4-H and C2-H protons is expected compared to the unsubstituted thiazole.[14][15][16] This provides direct experimental evidence of the electron-donating effect.
B. Cyclic Voltammetry (CV) CV is a powerful electrochemical technique to probe the redox properties of a molecule and experimentally estimate FMO energies.[17][18][19]
-
Oxidation Potential: The 5-ethoxy group, by raising the HOMO energy, makes the molecule easier to oxidize. This will be observed as a lower anodic peak potential (Epa) compared to an unsubstituted thiazole. The oxidation potential is directly related to the HOMO energy level.
Computational Chemistry Protocols
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for gaining deep insights into molecular electronic structure.[20][21]
A. Key Computational Descriptors
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, graphically identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5-ethoxythiazole, the MEP map would show a region of high negative potential (typically colored red) delocalized across the thiazole ring, confirming the electron-donating effect.
-
Frontier Molecular Orbitals (HOMO/LUMO): DFT calculates the energies and spatial distribution of the HOMO and LUMO, providing a theoretical value for the energy gap and confirming the localization of these orbitals.[2][22]
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be derived from HOMO and LUMO energies to quantify the molecule's reactivity.[22]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates donor-acceptor interactions within the molecule, quantifying the charge transfer from the oxygen lone pairs of the ethoxy group to the antibonding orbitals of the thiazole ring.[23]
B. Standard Protocol for DFT Analysis of a 5-Ethoxythiazole Derivative
-
Structure Optimization:
-
Construct the 3D structure of the 5-ethoxythiazole molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)) to find the lowest energy conformation.[22]
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Request the generation of HOMO and LUMO orbitals, MEP maps, and NBO analysis.
-
-
Data Analysis:
-
Visualize the HOMO and LUMO to understand their distribution.
-
Analyze the MEP map to identify nucleophilic and electrophilic sites.
-
Calculate the HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO).
-
Review the NBO output to quantify the stabilizing energy from the key charge delocalization interactions.
-
Caption: Workflow for the comprehensive analysis of electronic properties.
Summary of Expected Electronic Effects
The table below summarizes the anticipated impact of a 5-ethoxy substituent on key electronic parameters of the thiazole ring.
| Parameter | Methodology | Expected Effect of 5-Ethoxy Group | Causality |
| Ring Proton Chemical Shift (δ) | ¹H NMR | Decrease (Upfield Shift) | Increased electron density leads to greater shielding of the nucleus. |
| Oxidation Potential | Cyclic Voltammetry | Decrease (Easier to Oxidize) | The electron-donating group raises the HOMO energy level. |
| HOMO Energy | DFT Calculation | Increase (Less Negative Value) | Destabilization of the highest occupied orbital by the +M effect. |
| LUMO Energy | DFT Calculation | Slight Increase (Less Negative Value) | Minor destabilization from the electron-donating group. |
| HOMO-LUMO Energy Gap (E_gap) | DFT / UV-Vis | Decrease | The increase in HOMO energy is more significant than the change in LUMO energy. |
| Nucleophilicity | MEP Map / Reactivity | Increase | Enhanced electron density on the ring system. |
Table 1: Predicted impact of 5-ethoxy substitution on key electronic descriptors.
Applications and Significance in Drug Discovery
The ability to precisely control the electronic properties of the thiazole core is fundamental to modern drug design. The introduction of a 5-ethoxy group can:
-
Enhance Target Binding: The increased electron density can strengthen crucial interactions with biological targets, such as hydrogen bonding or π-π stacking, by modifying the molecule's electrostatic profile.
-
Modulate Metabolic Stability: Altering the electronic landscape can influence the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially improving its pharmacokinetic profile.
-
Improve Physicochemical Properties: Alkoxy groups can influence properties like lipophilicity and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
The presence of electron-donating groups on thiazole rings has been associated with a range of biological activities, including anticancer and antimicrobial effects, underscoring the therapeutic relevance of this substitution pattern.[1][24]
Conclusion
The 5-ethoxy substituent serves as a powerful and predictable modulator of the electronic properties of the thiazole ring. Through a dominant positive mesomeric effect, it significantly increases the ring's electron density, enhances its nucleophilicity, and reduces the HOMO-LUMO energy gap. These electronic perturbations are directly observable through spectroscopic and electrochemical techniques and can be accurately modeled using computational methods like DFT. For scientists in drug discovery and materials science, a thorough understanding of these structure-property relationships is not merely academic; it is a critical prerequisite for the rational design of novel, functional molecules with tailored electronic characteristics for specific, high-value applications.
References
-
Nuha, D. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at: [Link]
-
Bîrcă, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Ben Hassen, C., et al. (2023). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect. Available at: [Link]
-
Ardón-Muñoz, L. G., & Bolliger, J. L. (2022). Effect of electron-donating and electron-withdrawing groups on the cyclization step. ResearchGate. Available at: [Link]
-
Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Mishra, A., et al. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Publishing. Available at: [Link]
-
Zhang, G., & Guo, X. (2023). Alkoxy-Functionalized Bithiophene/thiazoles: Versatile Building Blocks for High-Performance Organic and Polymeric Semiconductors. Accounts of Materials Research. Available at: [Link]
-
Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Available at: [Link]
-
ResearchGate. (n.d.). Tuning the HOMO–LUMO gap of donor-substituted benzothiazoles. Available at: [Link]
-
El Alamy, A., et al. (2017). DFT study of small compounds based on thiophene and benzo[17][20][25] thiadiazole for solar cells: Correlation-structure / electronic properties. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega. Available at: [Link]
-
Demeter, D., et al. (2014). Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. Available at: [Link]
-
El-Gammal, O. A., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. Available at: [Link]
-
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Available at: [Link]
-
Al-Ayobi, A. M., et al. (2022). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. MDPI. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Hou, G., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. Available at: [Link]
-
Ullah, F., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]
-
Hou, G., et al. (2020). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. Available at: [Link]
-
Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Stepanova, D. N., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]
-
Zhang, H-Y., et al. (2012). Electronic effects of the substituent on the dioxygen-activating abilities of substituted iron tetraphenylporphyrins: a theoretical study. PubMed. Available at: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjweb.com [irjweb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]
- 14. web.pdx.edu [web.pdx.edu]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scs.illinois.edu [scs.illinois.edu]
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole PubChem CID and safety data
Part 1: Executive Summary
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (CAS: 89502-01-2) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the thiazole core: the C2-methyl group provides metabolic stability and steric definition, the C5-ethoxy group acts as an electron-donating moiety modulating the ring's electronics, and the C4-bromide serves as a versatile electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
This guide outlines the physicochemical properties, safety protocols, and synthetic utility of this compound, designed to support researchers in optimizing lead optimization and scaffold diversification workflows.
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole |
| PubChem CID | 15077122 |
| CAS Number | 89502-01-2 |
| Molecular Formula | C₆H₈BrNOS |
| Molecular Weight | 222.10 g/mol |
| SMILES | CCOC1=C(N=C(S1)C)Br |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water.[1][2][3] |
| pKa (Predicted) | ~2.5 (conjugate acid of thiazole nitrogen) |
Part 3: Safety Data & Handling Protocols (GHS)
Critical Warning: While specific toxicological data for this exact isomer is limited in public repositories, its structural class (halogenated aminothiazoles/alkoxythiazoles) dictates a strict safety profile. The following classifications are derived from verified analogs (e.g., 2-bromo-5-methylthiazole) and standard vendor safety data sheets (SDS).
GHS Classification (Predicted)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.
Handling & Storage Protocol
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ethoxy ether linkage can be susceptible to slow oxidation or hydrolysis under acidic moisture conditions; keep desiccated.
-
Spill Response: Isolate the area. Adsorb on vermiculite or sand. Do not flush into surface water or sanitary sewer systems (H411 potential for aquatic toxicity is common in brominated heterocycles).
Part 4: Synthesis & Production Workflows
The synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole typically follows a Cyclization-Bromination strategy. Direct ring synthesis with all substituents in place is challenging due to the lability of the ethoxy group during Hantzsch cyclization.
Primary Synthetic Pathway
-
Thiazole Core Formation: Condensation of thioacetamide with ethyl chloroacetate or a related
-halo carbonyl species to form the 2-methyl-5-hydroxythiazole intermediate (often trapped as the ethoxy ether in situ or via O-alkylation). -
Regioselective Bromination: Electrophilic aromatic substitution at the C4 position using N-Bromosuccinimide (NBS) or molecular bromine (
). The C5-ethoxy group activates the C4 position, facilitating this reaction.
Visualized Pathway (DOT Diagram)
Figure 1: Step-wise synthetic logic for the construction of the 4-bromo-5-ethoxy-2-methyl-1,3-thiazole scaffold.
Part 5: Applications & Experimental Protocol
This compound is a "linchpin" intermediate. The C4-Bromine is highly reactive toward oxidative addition with Palladium (Pd), making it an ideal substrate for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings to install aryl, vinyl, or amine groups at the 4-position.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
Objective: Coupling 4-bromo-5-ethoxy-2-methyl-1,3-thiazole with Phenylboronic acid.
Reagents:
-
Substrate: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: In a glovebox or under
flow, charge a microwave vial with the thiazole substrate, phenylboronic acid, and Pd catalyst. -
Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M) and aqueous base.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. (Monitor by LC-MS for consumption of the bromide; the product will show M+H corresponding to the biaryl species).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over
. -
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The 5-ethoxy group increases polarity slightly compared to simple alkyl thiazoles.
Why this works: The electron-rich 5-ethoxy group makes the C4-position nucleophilic in electrophilic substitutions but does not deactivate the C-Br bond toward Pd-insertion. In fact, the electron donation can stabilize the oxidative addition intermediate, facilitating the cycle.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15077122, 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole. Retrieved February 12, 2026 from [Link]
-
Tarbell, D. S., Hirschler, H. P., & Carlin, R. B. (1950). 2-Methyl-5-ethoxythiazole and Related Compounds. Journal of the American Chemical Society, 72(7), 3138-3140. (Foundational synthesis of the 5-ethoxy-2-methylthiazole core).
Sources
- 1. 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid | C16H18ClNO4S | CID 10066813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabicyclohexanol | C22H36O2 | CID 23986041 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Thiazole Building Blocks for Medicinal Chemistry Research
<_Step_2>
Authored by a Senior Application Scientist
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, integral to numerous FDA-approved drugs due to its wide range of biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the strategic design and synthesis of novel thiazole building blocks. We move beyond conventional structures to explore advanced synthetic methodologies, including multicomponent reactions and C-H functionalization, that unlock access to diverse and complex molecular architectures. This paper emphasizes the causal relationships behind experimental choices, offers detailed protocols for key synthetic transformations, and presents case studies on the successful application of these building blocks in modern drug discovery, including their role as bioisosteres.
The Enduring Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a privileged structure in pharmaceutical sciences.[4][5][6] Its aromaticity and unique electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[4] The thiazole moiety is a key component in drugs spanning a multitude of therapeutic areas, including oncology (Dasatinib), infectious diseases (Ritonavir), and anti-inflammatory agents (Meloxicam).[1][2][3][5] Its presence in Vitamin B1 (Thiamine) further underscores its fundamental biological importance.[3][5]
The value of the thiazole ring lies in its relative metabolic stability and its capacity for substitution at multiple positions (C2, C4, and C5), which allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This multi-faceted nature makes the development of novel, strategically-functionalized thiazole building blocks a critical endeavor for expanding the accessible chemical space in drug discovery.[2]
Strategic Synthesis of Advanced Thiazole Building Blocks
The classic Hantzsch synthesis, while foundational, often limits chemists to relatively simple substitution patterns.[5][7] To overcome these limitations and generate building blocks with greater complexity and utility, modern synthetic chemistry offers several powerful strategies.
2.1. Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. This approach is exceptionally efficient for building molecular diversity from simple precursors.
Causality in MCR Design: The choice of components in an MCR is dictated by the desire to install specific functionalities in the final thiazole product. For instance, a three-component reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide can rapidly generate a library of thiazoles with diverse substituents at the C2, C4, and N3 positions.[8] The use of environmentally benign solvents like water or catalysts such as KF/Clinoptilolite nanoparticles can enhance the "green" credentials of these syntheses.[8] Recent innovations include chemoenzymatic one-pot MCRs, which utilize enzymes like trypsin under mild conditions to achieve high yields, expanding the scope of accessible thiazole derivatives.
Workflow for MCR-based Thiazole Library Synthesis
Sources
Methodological & Application
Synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole from 5-ethoxy-2-methylthiazole
Application Note: Regioselective C4-Bromination of 5-Ethoxy-2-Methylthiazole
Executive Summary
This application note details the protocol for the regioselective synthesis of 4-bromo-5-ethoxy-2-methyl-1,3-thiazole from 5-ethoxy-2-methylthiazole . The transformation utilizes N-bromosuccinimide (NBS) in a polar aprotic solvent to favor Electrophilic Aromatic Substitution (EAS) over radical side-chain bromination. This method is optimized for high yield (>85%), operational simplicity, and scalability, minimizing the formation of 2-(bromomethyl) byproducts.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Strategy & Mechanism
Substrate Analysis
The starting material, 5-ethoxy-2-methylthiazole , presents a dichotomy in reactivity:
-
C4-Position (Ring): Highly activated toward electrophiles due to the mesomeric donation (+M effect) of the C5-ethoxy oxygen lone pair.
-
C2-Methyl Group: Susceptible to free-radical bromination (Wohl-Ziegler reaction) under non-polar/radical-initiating conditions.
Mechanistic Pathway
To achieve selectively at C4, the reaction conditions must suppress radical pathways. We employ NBS in Acetonitrile (MeCN) or DMF . The polar solvent stabilizes the succinimide anion and the bromonium intermediate, driving the ionic mechanism (EAS).
-
Step 1: The ethoxy group donates electron density into the thiazole ring, making C4 nucleophilic.
-
Step 2: The thiazole C4 attacks the electrophilic bromine of NBS.
-
Step 3: Re-aromatization occurs via proton loss, yielding the product and succinimide.
Figure 1: Simplified mechanistic flow for the Electrophilic Aromatic Substitution at C4.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 5-Ethoxy-2-methylthiazole | 143.21 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Brominating Agent |
| Acetonitrile (MeCN) | 41.05 | Solvent | Reaction Medium (0.2 M) |
| Sodium Thiosulfate (sat. aq.) | - | Excess | Quenching Agent |
Critical Note: Ensure NBS is white/crystalline. Yellow/orange NBS contains free
and HBr, which can degrade the ethoxy group. Recrystallize from water (60°C) if necessary.
Step-by-Step Procedure
Step 1: Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge 5-ethoxy-2-methylthiazole (1.0 equiv) and MeCN (5 mL per mmol of substrate).
-
Cool the solution to 0°C using an ice/water bath. Cooling is essential to control the exotherm and suppress radical initiation.
-
Protect from light by wrapping the flask in aluminum foil.
Step 2: Reaction 5. Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once to avoid localized concentration spikes. 6. Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (20-25°C). 7. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
- Target Rf: ~0.5 (Product is less polar than SM).
- Completion: Typically 2–4 hours.
Step 3: Workup
8. Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.
9. Add saturated aq.
Step 4: Purification 13. The crude residue is often pure enough (>90%) for subsequent steps. 14. If high purity is required, purify via Silica Gel Chromatography.
- Eluent: Gradient 0%
10% EtOAc in Hexanes. - Note: The product is an oil or low-melting solid.
Process Control & Validation
Analytical Checkpoints
Use the following data to validate the synthesis.
| Method | Expected Signal | Interpretation |
| 1H NMR | Loss of signal at ~6.5-6.8 ppm | Disappearance of the C4-H proton indicates substitution. |
| 1H NMR | Singlet at ~2.5 ppm | C2-Methyl group remains intact (no splitting/shift indicating bromomethyl). |
| LC-MS | M+ / (M+2)+ ratio of 1:1 | Characteristic Br isotope pattern (79Br/81Br). |
| TLC | Single spot, higher Rf | Product is less polar than the starting amine/ether. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Troubleshooting & Optimization
-
Issue: Benzylic Bromination (Product contains -CH2Br at C2)
-
Cause: Presence of light or radical initiators; temperature too high.
-
Solution: Strictly exclude light (foil wrap). Ensure 0°C addition. Add a radical scavenger like BHT (1 mol%) if the problem persists [1].
-
-
Issue: Low Yield / Decomposition
-
Cause: Acidic hydrolysis of the ethoxy ether.
-
Solution: NBS generates HBr as a byproduct. If the substrate is acid-sensitive, add solid
(1.5 equiv) to the reaction mixture to buffer the acid in situ [2].
-
-
Issue: Incomplete Conversion
-
Cause: Wet NBS or solvent.
-
Solution: Use anhydrous MeCN. Recrystallize NBS.
-
References
-
ChemicalBook. (n.d.). 5-Bromo-2-ethoxythiazole synthesis methods and reaction conditions. Retrieved from
-
Smolecule. (n.d.). Synthesis of 5-Bromo-2-ethoxythiazole using NBS in DMF. Retrieved from
-
National Institutes of Health (NIH). (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide. PMC9695640. Retrieved from
-
MDPI. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis. Molecules 2013. Retrieved from
Application Note: Using 4-bromo-5-ethoxy-2-methyl-1,3-thiazole in Drug Design
Executive Summary
The 4-bromo-5-ethoxy-2-methyl-1,3-thiazole scaffold represents a highly specialized, electron-rich heterocyclic building block. Unlike the more common 2,4-disubstituted thiazoles, the presence of the 5-ethoxy group introduces a unique electronic bias, functioning as a strong pi-donor that increases the electron density of the thiazole ring.[1]
This application note details the utility of this scaffold in medicinal chemistry, specifically for:
-
Fragment-Based Drug Discovery (FBDD): Utilizing the bromine handle for rapid library expansion.
-
Kinase & GPCR Targeting: Leveraging the 5-alkoxy motif to modulate hydrogen bond acceptor capability and lipophilicity.
-
Bioisosteric Replacement: Serving as a core replacement for electron-rich arenes (e.g., dimethoxyphenyl) or other heterocycles (e.g., oxazoles).[1]
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]
Before initiating synthesis, it is critical to understand the physicochemical profile of this scaffold compared to its non-alkoxylated analogs.[1]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₆H₈BrNOS | Low MW (222.10 g/mol ) allows for significant elaboration. |
| ClogP | ~2.3 | Moderate lipophilicity; the ethoxy group adds hydrophobic bulk compared to methoxy.[1] |
| Electronic State | Electron-Rich (π-excessive) | The 5-OEt group pushes density into the ring, making N3 more basic than in unsubstituted thiazoles. |
| Reactive Handle | C4-Bromine | Excellent site for Pd-catalyzed cross-coupling (Suzuki, Stille, Negishi).[1] |
| Metabolic Stability | Moderate | The 2-Methyl group is a potential site for metabolic oxidation (benzylic-like hydroxylation). |
Synthetic Protocols
Protocol A: Scaffold Preparation (Bromination)
Rationale: While 4-bromo-5-ethoxy-2-methylthiazole is not a standard catalog item in all regions, it can be synthesized reliably from 5-ethoxy-2-methylthiazole via electrophilic aromatic substitution. The 5-ethoxy group strongly activates the C4 position, facilitating regioselective bromination.[1]
Reagents:
-
Starting Material: 5-ethoxy-2-methyl-1,3-thiazole (or 2-methyl-5-thiazolone precursor).
-
Brominating Agent: N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of 5-ethoxy-2-methyl-1,3-thiazole in anhydrous ACN (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath to suppress over-bromination or radical side reactions.
-
Addition: Add 1.05 eq of NBS portion-wise over 15 minutes. Note: Monitoring the exotherm is crucial.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2]
-
Quench: Quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine species.
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂).[1][3] The product is typically a low-melting solid or oil.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Rationale: The C4-bromo position is sterically accessible and electronically primed for oxidative addition by Pd(0), making it an ideal handle for attaching aryl or heteroaryl "warheads."[1]
Reagents:
-
Scaffold: 4-bromo-5-ethoxy-2-methyl-1,3-thiazole (1.0 eq).
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq).[1]
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq).[1]
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Setup: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Purge the vessel with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Checkpoint: If conversion is low, switch to a more active catalyst system like XPhos Pd G3 .[1]
-
-
Filtration: Filter through a Celite pad to remove Pd black.[1]
-
Isolation: Concentrate and purify via HPLC or Flash Chromatography.
Strategic Application in Drug Design (SAR Logic)
The following logic tree illustrates how to deploy this scaffold to modulate potency and selectivity.
Figure 1: SAR Decision Tree for 4-bromo-5-ethoxy-2-methyl-1,3-thiazole optimization.
Design Case Study: Kinase Inhibitor "Hinge Binder"
In many kinase inhibitors, a heterocycle accepts a hydrogen bond from the kinase hinge region.[1]
-
The Role of 5-Ethoxy: The oxygen atom can serve as a weak H-bond acceptor. More importantly, the ethyl group fills the hydrophobic pocket often found adjacent to the ATP binding site (the "gatekeeper" or solvent-front region).[1]
-
The Role of C4-Aryl: Coupling an aminopyrimidine or pyridine at C4 creates a biaryl system that mimics the adenine core of ATP.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Protodebromination (loss of Br without coupling). | Use anhydrous conditions; switch base to CsF or K₃PO₄; lower temperature.[1] |
| Scaffold Decomposition | Acid sensitivity of the 5-ethoxy group (hydrolysis to ketone). | Avoid strong acidic workups.[1] Store scaffold at -20°C under inert gas. |
| Regioselectivity Issues | Over-bromination during synthesis. | Strictly control stoichiometry (1.05 eq NBS) and temperature (0°C). |
References
-
Synthesis of 4-bromo-thiazoles: Bach, T., & Heuser, S. (2002).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
Thiazole Reactivity: Sperry, J. B., & Wright, D. L. (2005).[1] Furans, Thiophenes and Thiazoles.[1] Current Opinion in Drug Discovery & Development. (General reactivity reference).
-
Analogous Methoxy-Thiazole Data: Fluorochem Product Page for 4-bromo-5-methoxy-2-methylthiazole (CAS 1216139-03-5). [1]
-
Thiazole C-H Activation: Schnürch, M., et al. (2011).[1] Halogen-Dance Reactions on Thiazoles. Bioorganic & Medicinal Chemistry Letters. [1]
Sources
Application Note: Strategies for Nucleophilic Substitution at the C4 Position of Thiazoles
Executive Summary
The thiazole ring is a privileged scaffold in medicinal chemistry, found in blockbuster drugs like Ritonavir and Dasatinib. However, functionalizing the C4 position presents a specific synthetic challenge. Unlike the C2 position, which is naturally electron-deficient and prone to nucleophilic attack, the C4 position is electronically neutral to slightly electron-rich, rendering it inert to classical nucleophilic aromatic substitution (
This Application Note outlines two distinct, high-fidelity protocols to overcome this inertness:
-
Activation-Dependent
: For substrates possessing strong electron-withdrawing groups (EWGs) at C5. -
Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For unactivated 4-halothiazoles, utilizing modern ligand systems to facilitate oxidative addition.
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10]
The Electronic Bias of Thiazole
To design effective experiments, one must understand the intrinsic reactivity landscape of the thiazole ring.
-
C2 Position: Flanked by both the electronegative Nitrogen and Sulfur atoms. The C=N bond allows for effective stabilization of the negative charge in the Meisenheimer intermediate (negative charge resides on Nitrogen). This is the "easy" site for
. -
C5 Position: The most electron-rich carbon, typically the site of electrophilic substitution (e.g., bromination).
-
C4 Position (The Challenge): This position is electronically "reluctant." Nucleophilic attack here results in a Meisenheimer intermediate where the negative charge must be delocalized onto the Carbon (C5) or Sulfur, which is significantly less favorable than delocalization onto Nitrogen.
Mechanistic Visualization
The following diagram illustrates the energy barrier difference between C2 and C4 attack, necessitating the specific protocols detailed below.
Figure 1: Comparative reactivity pathways. Note the stability difference in intermediates which dictates the need for catalysis or activation at C4.
Protocol Selection Guide
Before proceeding, select the appropriate method based on your substrate's substitution pattern.
Figure 2: Decision matrix for protocol selection.
Method A: Activated (Metal-Free)
Target Substrate: 4-chloro-5-nitrothiazole or 4-halo-5-cyanothiazole. Mechanism: Addition-Elimination.[1][2][3] The C5-EWG stabilizes the anionic intermediate, lowering the activation energy for C4 attack.
Materials
-
Substrate: 4-Chloro-5-nitrothiazole (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or THF (Dry). Note: Avoid DMF if possible due to workup difficulty, but use if solubility is poor.
Step-by-Step Protocol
-
Preparation: Charge a reaction vial with 4-chloro-5-nitrothiazole (1.0 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous MeCN (5 mL, 0.2 M concentration). Ensure the substrate is fully dissolved.
-
Base Addition: Add DIPEA (2.0 mmol) in one portion.
-
Nucleophile Addition: Add the amine (1.2 mmol) dropwise at 0°C (ice bath).
-
Critical: The reaction is often exothermic due to the strong activation by the nitro group.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (usually UV active) should disappear rapidly.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Dry over
, filter, and concentrate.
-
-
Purification: Usually recrystallization (EtOH) or flash chromatography.
Method B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Target Substrate: 4-bromothiazole or 4-chlorothiazole (Unactivated). Mechanism: Pd(0)/Pd(II) catalytic cycle.[4][5] The catalyst facilitates the oxidative addition into the reluctant C4-Halogen bond.
Materials
-
Substrate: 4-Bromothiazole (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst:
(2–5 mol%) or (5 mol%) -
Ligand: Xantphos (for generic amines) or BrettPhos (for difficult/bulky amines).
-
Why these ligands? Thiazoles are heteroaromatic and can poison catalysts. Bidentate ligands (Xantphos) or bulky monodentate ligands (BrettPhos) prevent catalyst deactivation.
-
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous & Degassed).
Step-by-Step Protocol
-
Inert Environment: Flame-dry a reaction tube and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Add 4-bromothiazole (1.0 mmol), amine (1.2 mmol),
(2.0 mmol), (0.02 mmol), and Xantphos (0.04 mmol).-
Note: Pre-complexation of Pd and Ligand in a separate vial for 10 mins can improve yields for difficult substrates.
-
-
Degassing: Seal the tube. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat to 90–110°C for 12–16 hours.
-
Visual Check: The reaction usually turns dark red/brown (active catalyst). Formation of a "palladium mirror" on the glass indicates catalyst decomposition (bad).
-
-
Workup:
-
Cool to RT.
-
Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate filtrate.[6]
-
-
Purification: Flash chromatography.
-
Tip: Thiazole amines can be polar; consider adding 1%
to the eluent to prevent streaking.
-
Data & Optimization Guide
Comparison of Methods
| Feature | Method A ( | Method B (Pd-Catalysis) |
| Scope | Limited (Requires C5-EWG) | Broad (Unactivated C4-H/Alkyl) |
| Leaving Group | F > Cl > Br | I > Br > Cl |
| Temperature | 0°C to RT | 80°C to 110°C |
| Cost | Low | High (Pd/Ligand cost) |
| Scalability | High (Kg scale feasible) | Moderate (requires Pd removal) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Method A) | Insufficient activation | Switch to Method B or change solvent to DMSO (higher T). |
| Low Yield (Method B) | Catalyst poisoning | Switch ligand to BrettPhos or RuPhos . Ensure rigorous degassing ( |
| Dehalogenation (Method B) | Use NaOtBu instead of carbonate bases; avoid secondary alcohols as solvents. | |
| Regio-isomers | C2 vs C4 competition | If C2-halogen is present, it will react first. Protect C2 or use steric control. |
References
-
Reactivity of Halogenothiazoles Towards Nucleophiles Journal of the Chemical Society, Perkin Transactions 2 [Link]
-
Palladium-Catalyzed Amination of Aryl Halides (Review) Organic Reactions (Wiley) [Link]
-
Nucleophilic Aromatic Substitution: Mechanism and Scope Master Organic Chemistry [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Palladium-catalyzed functionalization of 4-bromo-5-ethoxy-2-methylthiazole
Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-5-ethoxy-2-methylthiazole
Executive Summary & Mechanistic Insight
The substrate 4-bromo-5-ethoxy-2-methylthiazole represents a specialized "push-pull" heterocyclic building block.[1] Unlike simple halothiazoles, this scaffold presents a unique electronic challenge and opportunity for medicinal chemists designing bioisosteres (e.g., for PPAR agonists or kinase inhibitors).
-
The "Pull": The thiazole ring is inherently electron-deficient (π-deficient), typically making the C4-Br bond highly reactive toward oxidative addition.[1]
-
The "Push": The 5-ethoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density at the C4 position, rendering the C-Br bond less electrophilic than in 5-H or 5-nitro analogs.[1]
-
The Anchor: The 2-methyl group blocks the acidic C2 position, preventing competitive C-H activation of the ring, but introduces a risk of lateral deprotonation under strongly basic conditions (e.g., LiHMDS).
Strategic Implication: Standard Pd(PPh₃)₄ protocols often fail due to sluggish oxidative addition. Successful functionalization requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step across the deactivated C4-Br bond while preventing coordination of the thiazole nitrogen to the palladium center.
Critical Control Points (The "Why" Behind the Protocol)
Before executing the protocols, consider these three failure modes specific to this substrate:
| Failure Mode | Mechanistic Cause | Prevention Strategy |
| Catalyst Deactivation | The thiazole Nitrogen (N3) possesses a lone pair that can bind Pd(II), forming stable, non-reactive "Pd-sink" complexes.[1] | Use bulky monodentate phosphines (Buchwald ligands) that sterically crowd the metal center, preventing N-coordination. |
| Stalled Reaction | The 5-ethoxy group deactivates the C-Br bond; oxidative addition becomes the rate-limiting step.[1] | Employ Pd(0) sources directly (Pd₂dba₃) or pre-reduced Pd(II) precatalysts (Pd(dppf)Cl₂) rather than relying on in-situ reduction of Pd(OAc)₂. |
| Side Reactivity | The 2-methyl protons are weakly acidic (pKa ~29).[1] Strong alkoxide bases (NaOtBu) can cause lateral metallation/polymerization. | Prioritize inorganic carbonate/phosphate bases (Cs₂CO₃, K₃PO₄) which are strong enough for transmetallation but too weak to deprotonate the methyl group. |
Application I: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]
This is the most robust method for arylation. The use of XPhos is critical here to overcome the electronic deactivation from the ethoxy group.
Protocol A: High-Throughput Conditions (Robust)
Target: Biaryl formation with boronic acids.
Reagents:
-
Substrate: 4-bromo-5-ethoxy-2-methylthiazole (1.0 equiv)[1]
-
Boronic Acid: Ar-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Chosen for stability and resistance to N-poisoning.[1]
-
Base: Cs₂CO₃ (3.0 equiv) — Cesium effect promotes solubility in organic/aqueous interfaces.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
-
Concentration: 0.2 M
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine the thiazole substrate, boronic acid, and Cs₂CO₃.
-
Degas: Seal the vial and purge with Argon for 5 minutes. (Oxygen is the enemy of the electron-rich ligand required here).
-
Solvate: Add sparged Dioxane/Water mixture via syringe.
-
Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (solid) under a positive stream of Argon. Reseal immediately.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Target M+1).
-
Workup: Dilute with EtOAc, wash with brine. The 5-ethoxy group renders the product lipophilic; ensure thorough extraction.[1]
Application II: Buchwald-Hartwig Amination (C-N Bond Formation)[1]
Amination of this substrate is challenging due to the electron-rich nature of the ring.[1] BrettPhos (for primary amines) or RuPhos (for secondary amines) are the ligands of choice.
Protocol B: Advanced Amination
Target: Coupling with secondary cyclic amines (e.g., Morpholine, Piperazine).
Reagents:
-
Substrate: 4-bromo-5-ethoxy-2-methylthiazole (1.0 equiv)[1]
-
Catalyst Source: Pd₂(dba)₃ (2 mol%)[4]
-
Ligand: RuPhos (4 mol%) — Specific for secondary amines and electron-rich halides.[1]
-
Base: NaOtBu (1.5 equiv) — Warning: If the 2-methyl group shows deprotonation, switch to K₃PO₄ and heat longer.[1]
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and RuPhos in Toluene. Stir at RT for 10 mins to generate the active L-Pd(0) species (Color change from purple to orange/brown).
-
Addition: Add the thiazole substrate, amine, and base to the pre-formed catalyst solution.
-
Thermal Cycle: Heat to 100°C in a sealed tube.
-
Validation: Check TLC after 2 hours. If starting material remains, add a second portion of catalyst (1 mol%).
-
Purification: Filter through Celite to remove Pd black. The ethoxy group can make these amines prone to oxidation; store under inert atmosphere.
Visualizing the Workflow
Diagram 1: Ligand Selection Decision Matrix
Caption: Decision tree for optimizing Pd-catalyzed coupling based on nucleophile type for 5-alkoxythiazoles.
[1]
Diagram 2: The Thiazole Catalytic Cycle & Poisoning Risk
Caption: The catalytic cycle highlighting the specific challenge of the 5-ethoxy group (slow Oxidative Addition) and N-coordination.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure.[1] The 5-OEt group is making the C-Br bond too electron-rich.[1] | Switch to XPhos or SPhos (Buchwald G2/G3 precatalysts). Increase temp to 110°C (switch solvent to Toluene/Water). |
| Starting Material Consumed, No Product | Protodebromination (Reduction of C-Br to C-H). | Solvent is likely "wet" with H-donors or reaction is overheating without transmetallating.[1] Dry solvents; increase concentration of Boronic Acid. |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | The ligand is not bulky enough to protect Pd from the thiazole Nitrogen. Switch from PPh₃ based systems to dppf or XPhos . |
| Multiple Spots on TLC | Base-mediated degradation of the 2-methyl group.[1] | Switch from NaOtBu or Cs₂CO₃ to K₃PO₄ or KF (milder bases). |
References
-
General Suzuki Coupling of Thiazoles
-
Buchwald-Hartwig Conditions for Heterocycles
-
Synthesis and Properties of 4-Methyl-5-substituted Thiazoles
-
Mechanistic Considerations in Palladium Catalysis
Sources
- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of 2-methyl-5-ethoxythiazole-4-carboxylic acid
This Application Note details the synthetic pathway for 2-methyl-5-ethoxythiazole-4-carboxylic acid , a functionalized thiazole scaffold relevant to medicinal chemistry programs targeting metabolic diseases (e.g., PPAR agonists) and xanthine oxidase inhibition (e.g., Febuxostat analogs).
The protocol utilizes a modified Hantzsch Thiazole Synthesis to construct the 5-hydroxythiazole core, followed by regioselective O-alkylation and ester hydrolysis.
Executive Summary
-
Target Molecule: 2-methyl-5-ethoxythiazole-4-carboxylic acid
-
Core Strategy: Convergent synthesis via Hantzsch cyclization of thioacetamide and diethyl bromomalonate, followed by O-ethylation.
-
Key Intermediate: Ethyl 2-methyl-5-hydroxythiazole-4-carboxylate (exists in tautomeric equilibrium with the 5-oxo form).
-
Total Steps: 3 (Cyclization
Alkylation Hydrolysis). -
Scalability: Suitable for gram-scale preparation in standard laboratory settings.
Retrosynthetic Analysis
The 2,4,5-trisubstituted thiazole ring is constructed by disconnecting the C4-C5 and S1-C2 bonds. The 5-ethoxy group is installed via alkylation of a 5-hydroxy precursor, which is accessible from the cyclization of a thioamide with a malonate derivative.
-
Disconnection A: Ester hydrolysis of the final target.
-
Disconnection B: O-Alkylation of the 5-hydroxy tautomer.
-
Disconnection C: Cyclocondensation of Thioacetamide (C2 source) and Diethyl bromomalonate (C4/C5 source).
Reaction Scheme Diagram
Caption: Three-step synthetic pathway from commercial reagents to the target acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-5-hydroxythiazole-4-carboxylate
This step involves the condensation of a thioamide with an
Safety: Thioacetamide is a carcinogen. Diethyl bromomalonate is a lachrymator. Handle in a fume hood.
Reagents:
-
Thioacetamide (1.0 equiv)
-
Diethyl bromomalonate (1.05 equiv)
-
Pyridine (1.1 equiv) or Sodium Acetate (1.2 equiv)
-
Solvent: Absolute Ethanol (10 mL/g of thioacetamide)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thioacetamide (7.5 g, 100 mmol) in absolute ethanol (80 mL).
-
Addition: Add Pyridine (8.9 mL, 110 mmol) to the solution.
-
Cyclization: Add Diethyl bromomalonate (25.1 g, 105 mmol) dropwise over 15 minutes. The reaction is exothermic; monitor temperature.[1][2]
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The product often appears as a polar spot due to the hydroxy/oxo tautomerism.
-
Workup: Cool the reaction to room temperature.
-
Method A (Precipitation): Pour the mixture into ice-cold water (300 mL). The product may precipitate as a solid.[3] Filter, wash with cold water, and dry.[2]
-
Method B (Extraction): If no precipitate forms, concentrate ethanol under reduced pressure. Dilute residue with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine. Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).
Yield Expectation: 60–75%. Data: 1H NMR (DMSO-d6) typically shows a broad OH singlet (or NH if oxo-form dominates) and the ethyl ester quartet/triplet.
Step 2: O-Ethylation to Ethyl 2-methyl-5-ethoxythiazole-4-carboxylate
The 5-hydroxythiazole intermediate is alkylated using ethyl iodide. Base selection is critical to favor O-alkylation over N-alkylation.
Reagents:
-
Intermediate 1 (1.0 equiv)
-
Ethyl Iodide (1.5 equiv)
-
Potassium Carbonate (K2CO3, anhydrous, 2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
Procedure:
-
Setup: Charge a flask with Intermediate 1 (10.0 g, ~53 mmol) and anhydrous K2CO3 (14.6 g, 106 mmol) in DMF (100 mL).
-
Addition: Add Ethyl Iodide (6.4 mL, 80 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C for 3–5 hours.
-
Note: Higher temperatures may promote side reactions. Monitor consumption of starting material by TLC.
-
-
Workup: Cool to room temperature. Dilute with water (400 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over MgSO4.
-
Purification: Concentrate to dryness. Purify via silica gel chromatography (Gradient: 0% to 20% EtOAc in Hexanes). The O-alkylated product is typically less polar than the starting material.
Yield Expectation: 70–85%. Data Validation: Look for two sets of ethyl signals in 1H NMR (one ester, one ether). The ether -OCH2- usually appears around 4.0–4.2 ppm.
Step 3: Hydrolysis to 2-methyl-5-ethoxythiazole-4-carboxylic acid
Standard saponification converts the ethyl ester to the free carboxylic acid.
Reagents:
-
Intermediate 2 (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve Intermediate 2 (5.0 g, ~23 mmol) in THF (45 mL).
-
Saponification: Add a solution of LiOH·H2O (2.9 g, 69 mmol) in Water (15 mL).
-
Reaction: Stir vigorously at room temperature for 4 hours. If reaction is slow, warm to 40°C.
-
Workup: Concentrate the mixture to remove THF. The aqueous residue will be basic.
-
Acidification: Cool the aqueous solution in an ice bath. Slowly acidify to pH ~3 using 1M HCl. The product should precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Yield Expectation: 85–95%. Characterization:
-
1H NMR (DMSO-d6):
12.8 (br s, 1H, COOH), 4.35 (q, 2H, OCH2), 2.60 (s, 3H, 2-Me), 1.35 (t, 3H, OCH2CH3). -
MS (ESI): [M+H]+ calc. 188.03, found 188.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete cyclization or hydrolysis of bromomalonate. | Ensure reagents are dry. Use freshly distilled pyridine. Increase reaction time. |
| N-Alkylation in Step 2 | Tautomeric preference for amide form. | Use a "harder" base (Cs2CO3) or switch solvent to Acetone to favor O-alkylation. Keep Temp < 60°C. |
| Product Oiling Out (Step 3) | Impurities or incomplete acidification.[2] | Extract the acidified aqueous layer with EtOAc/DCM if solid does not form. Recrystallize from EtOAc/Hexane. |
References
- Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Berichte der deutschen chemischen Gesellschaft, 20, 3118.
- Synthesis of 5-Hydroxythiazoles: Use of diethyl bromomalonate: Journal of Heterocyclic Chemistry, 1985, 22(6), 1621. Reaction with thioamides: Tetrahedron, 1998, 54(14), 3523-3532.
- General protocol for selective O-alkylation: Journal of Medicinal Chemistry, 2011, 54(13), 4388–4398.
- Febuxostat Analogs (Structural Context)
Note on Chemical Safety:
-
Ethyl Chloroacetate/Bromomalonate: Highly toxic and lachrymatory. Use strictly in a fume hood.
-
Thioacetamide: Classified as a Group 2B carcinogen. Avoid dust generation; use gloves and mask.
Disclaimer: This protocol is designed for research purposes by qualified personnel. Always consult local safety regulations and SDS before handling reagents.
Sources
Application Note: Optimization of Negishi Coupling with 4-Bromo-thiazole Intermediates
Executive Summary
The Negishi coupling of 4-bromothiazoles presents a distinct set of challenges compared to their 2-substituted counterparts. While the 2-position of the thiazole ring is highly electron-deficient and reactive toward oxidative addition, the 4-position is comparatively inert, often requiring elevated temperatures or specialized catalytic systems. Furthermore, the presence of basic nitrogen and sulfur atoms can lead to catalyst poisoning.
This guide outlines a field-proven protocol for optimizing these couplings. We transition from traditional catalytic systems (e.g., Pd(PPh₃)₄) to modern, high-turnover catalysts (Pd-PEPPSI, Buchwald G3/G4) and leverage "Turbo-Zinc" (Zn/LiCl) technology to stabilize organometallic intermediates.
Technical Background: The 4-Bromothiazole Challenge
Electronic Descriptors and Reactivity
Thiazole is an electron-poor heterocycle. In halogenated thiazoles, the reactivity order for oxidative addition is C2 > C5 > C4 .
-
C2-Br: Rapid oxidative addition; prone to lithium-halogen exchange.
-
C4-Br: Significantly higher activation energy for oxidative addition.
-
Catalyst Deactivation: The thiazole nitrogen (N3) can coordinate to unsaturated Pd(0) species, forming stable, non-reactive complexes (catalyst resting states) that halt the catalytic cycle.[1]
The Solution: Steric Bulk and LiCl Additives
To overcome these barriers, two modifications are critical:
-
Bulky, Electron-Rich Ligands: Ligands like XPhos , RuPhos , or IPr (in PEPPSI catalysts) prevent N-coordination to the metal center via steric shielding and facilitate oxidative addition into the difficult C4-Br bond.
-
LiCl Additives: The use of LiCl (Knochel's conditions) breaks up polymeric organozinc aggregates into monomeric, reactive species (RZnX·LiCl), significantly accelerating transmetallation.
Strategic Optimization Workflow
The following flowchart illustrates the decision-making process for optimizing low-yielding reactions involving 4-bromothiazole.
Figure 1: Decision tree for troubleshooting common failure modes in thiazole Negishi couplings.
Detailed Protocol: Coupling of 4-Bromothiazole with Arylzinc Reagents
This protocol utilizes Pd-PEPPSI-IPent , a highly active catalyst that is air-stable and resistant to heteroatom coordination. It assumes the preparation of the nucleophile (Arylzinc) via magnesium insertion followed by transmetallation, or direct zinc insertion.
Reagents and Materials
-
Electrophile: 4-Bromo-2-methylthiazole (or substituted variant).
-
Nucleophile Precursor: Aryl bromide or iodide.
-
Zinc Source: ZnCl₂ (anhydrous) or Zn dust (<10 micron).
-
Additive: LiCl (anhydrous, 0.5M in THF).
-
Catalyst: Pd-PEPPSI-IPent (1-2 mol%).
-
Solvent: Anhydrous THF (water < 50 ppm).
Step-by-Step Methodology
Phase A: Preparation of the Organozinc Reagent (Knochel Method)
Note: Commercial "Turbo Grignard" or "Turbo Zinc" reagents can be used to skip this step.
-
Activation: In a flame-dried Schlenk flask under Argon, place Zn dust (1.5 equiv) and LiCl (1.6 equiv). Heat to 150°C under high vacuum for 1 hour to dry. Cool to RT.
-
Insertion: Add anhydrous THF. Add 5 mol% 1,2-dibromoethane and warm to 60°C for 5 mins to activate Zn surface. Add 5 mol% TMSCl and stir for 5 mins.
-
Formation: Add the Aryl Iodide (1.0 equiv) dropwise. Stir at RT (or 40°C) until GC/LCMS shows full consumption of the iodide.
-
Result: You now have a solution of ArZnI·LiCl .[2]
-
Phase B: The Negishi Coupling[3][4]
-
Catalyst Loading: In a separate reaction vessel, dissolve 4-bromothiazole (1.0 equiv relative to Zinc reagent) and Pd-PEPPSI-IPent (1.0 mol%) in THF.
-
Mixing: Transfer the organozinc solution (from Phase A) into the thiazole/catalyst solution via cannula or syringe.
-
Why? Adding the zinc reagent to the catalyst/electrophile mixture ensures the catalyst is not overwhelmed by the nucleophile immediately, reducing homocoupling.
-
-
Reaction: Stir at room temperature.
-
Optimization Point: If no reaction after 1 hour, heat to 50°C. 4-bromothiazoles often require mild heating compared to 2-bromothiazoles.
-
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[5]
Data Analysis & Expected Results
| Parameter | Standard Conditions (Pd(PPh₃)₄) | Optimized Conditions (Pd-PEPPSI/LiCl) |
| Temperature | Reflux (65°C) | RT to 40°C |
| Time | 12 - 24 Hours | 1 - 4 Hours |
| Yield | 40 - 60% | 85 - 95% |
| Side Products | Homocoupling (10-20%) | < 2% |
Mechanistic Insight: The Role of LiCl
Understanding why LiCl works is crucial for troubleshooting. Standard organozinc halides (RZnX) form tight aggregates (dimers/tetramers) in THF, which are kinetically slow to transmetallate.
Figure 2: LiCl accelerates the reaction by breaking down zinc aggregates into reactive monomers, facilitating the transmetallation step.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Stalled Reaction | Catalyst poisoning by Thiazole N or S. | Switch to Pd-PEPPSI-IPent or XPhos-Pd-G3 . The bulky NHC or Phosphine ligand blocks the N-coordination site. |
| Protodehalogenation | "Ar-H" observed. Moisture in Zn reagent.[5] | Ensure LiCl is dried under vacuum at 150°C. Titrate the Zn reagent before use. |
| Regioselectivity | Coupling at C2 instead of C4. | Use 2-substituted-4-bromothiazole.[3][6] If using 2,4-dibromothiazole, C2 will react first. |
References
-
Negishi Coupling Overview: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides". J. Chem. Soc., Chem. Commun.1977 , 683. Link
-
Knochel Turbo Zinc (LiCl effect): Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angew.[2][7][8] Chem. Int. Ed.2004 , 43, 3333. Link
-
Pd-PEPPSI Catalyst System: Organ, M. G. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst".[9] Chem. Eur. J.[7]2006 , 12, 4749. Link
-
Thiazole Coupling Challenges: Jensen, J. et al. "Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling". Tetrahedron2001 . Link
-
Buchwald Ligands for Heterocycles: Milne, J. E.; Buchwald, S. L.[10] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction". J. Am. Chem. Soc.[5][7][10][11]2004 , 126, 13028.[10] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the bromination of activated thiazole rings
Welcome to the Heterocyclic Chemistry Support Hub .
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical support interface designed to troubleshoot low yields and impurity profiles specifically for the bromination of activated thiazoles (e.g., 2-aminothiazoles).
This guide does not follow a generic textbook format. Instead, it is structured as a series of "Support Tickets" —common failure modes we see in the field—followed by the specific mechanistic resolutions required to fix them.
📂 Support Ticket #1: "The Reaction Stalls at 50% Conversion"
User Report:
"I am reacting 2-aminothiazole with 1.0 equivalent of
in acetic acid. The reaction starts fast but stops halfway. Adding more bromine doesn't help; it just creates a mess. TLC shows starting material remaining."
Root Cause Analysis (The "Salt Effect"):
This is the most common error in aminothiazole functionalization. The thiazole ring is activated by the amino group (
-
The Trap: The generated
protonates the exocyclic amine or the ring nitrogen. -
The Deactivation: This converts the electron-donating amine (
) into an electron-withdrawing ammonium species ( ). -
The Stall: The ring becomes highly electron-deficient, effectively shutting down further Electrophilic Aromatic Substitution (EAS).
Corrective Protocol: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile or DMF). NBS produces succinimide as a byproduct, which is far less acidic than HBr, preventing the "salt crash" that kills the reaction.
📉 Diagram: The Deactivation Trap
Caption: Figure 1. The kinetic trap where HBr byproduct protonates the starting material, deactivating the ring toward further substitution.
📂 Support Ticket #2: "My Product is a Black Tar / Poly-brominated Mixture"
User Report:
"I used NBS as suggested, but I'm getting a mixture of mono-bromo, di-bromo, and some black insoluble material. Yield is poor."
Root Cause Analysis (Selectivity & Stability): Activated thiazoles are hyper-nucleophilic. If the concentration of the brominating agent is too high, or the temperature is unregulated, the second bromine will add to the C4 position or the reaction will induce oxidative polymerization (tar).
Troubleshooting Matrix:
| Variable | Recommendation | The "Why" (Causality) |
| Stoichiometry | 0.95 - 0.98 eq. | Never use excess. It is better to leave 5% starting material (easy to separate) than to form di-bromo impurities (very hard to separate). |
| Temperature | Lower temperature increases the kinetic selectivity for the C5 position over C4. | |
| Addition Rate | Dropwise over 1h | Keeping local concentration of bromonium ions low prevents "hotspot" over-bromination. |
| Scavenger | Solid | If using acid-sensitive substrates, add solid bicarbonate to buffer the solution without dissolving fully. |
🧪 Validated Protocol: Regioselective Bromination of 2-Aminothiazole
Objective: Synthesis of 2-amino-5-bromothiazole with >85% purity.
Reagents:
-
Substrate: 2-Aminothiazole (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (0.98 eq) – Recrystallize NBS from water if yellow/orange.
-
Solvent: Acetonitrile (MeCN) [Grade: HPLC or Anhydrous]
-
Quench: 5% Sodium Thiosulfate (
)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-aminothiazole in MeCN (0.5 M concentration). Cool the solution to
in an ice bath. -
Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the thiazole solution over 45–60 minutes.
-
Critical Check: The solution should remain pale yellow. If it turns dark orange/red, pause addition.
-
-
Monitoring: Stir at
for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).-
Note: The product is less polar than the starting material (higher
).
-
-
Workup (The "Crash" Method):
-
Concentrate the reaction mixture to 20% volume.
-
Pour the residue into cold water containing 5%
(to quench trace bromine). -
The product should precipitate as a solid. Filter and wash with cold water.
-
Avoid extraction if possible: Aminothiazoles are amphoteric and water-soluble, leading to yield loss in liquid-liquid extraction.
-
📂 Support Ticket #3: "How do I ensure C5 vs. C4 Selectivity?"
User Report:
"I need to substitute at C5, but I'm worried about C4. How do I guarantee the position?"
Technical Insight: In 2-aminothiazoles, the C5 position is significantly more nucleophilic due to the resonance contribution from the sulfur atom and the exocyclic nitrogen. C4 is relatively electron-neutral compared to C5.[2]
Verification Logic (NMR):
-
Starting Material: Two doublets (C4-H and C5-H) with a coupling constant
. -
C5-Bromo Product: A sharp singlet appears around
7.0–7.5 ppm (depending on solvent). This is the remaining C4 proton. -
C4-Bromo Product: Rare. Would result in a singlet shifted further downfield.
📉 Diagram: Decision Logic for Troubleshooting
Caption: Figure 2. Logic flow for diagnosing failure modes in thiazole bromination.
📊 Reference Data: Reagent Selection Guide
| Reagent | Active Species | Pros | Cons | Best For |
| Cheap, scalable. | Generates HBr (stalls reaction); corrosive; difficult to control stoichiometry. | Deactivated rings or large scale where yield < cost. | ||
| NBS / MeCN | Mild , no HBr initially, high regioselectivity. | More expensive; atom economy (succinimide waste). | Lab scale, drug discovery, sensitive substrates. | |
| "Green" (water byproduct), cheap.[3] | Oxidative conditions can degrade sensitive amines. | Green chemistry applications. | ||
| Highly selective for mono-bromination. | Heterogeneous workup required; copper waste. | Cases where NBS causes over-bromination.[4] |
References
-
Regioselective Halogenation of 2-Amino-1,3-thiazoles
- Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Comparison of NBS vs.
-
Green Chemistry Approaches
- Title: A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Source: MDPI / PMC.
-
URL:[Link]
-
Mechanistic Insights on NBS
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: MDPI.
-
URL:[Link]
Sources
Overcoming steric hindrance in 4,5-disubstituted thiazole synthesis
Ticket ID: THZ-45-STERIC Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The "Orthogonal" Challenge
Welcome to the Heterocycle Synthesis Support Hub. You are likely here because your standard Hantzsch protocol—reliable for mono-substituted thiazoles—has failed to yield 4,5-disubstituted targets, particularly when bulky substituents (e.g., t-butyl, ortho-substituted aryls) are involved.
Synthesizing 4,5-disubstituted thiazoles presents a unique "orthogonal" steric challenge. The proximity of substituents at C4 and C5 creates significant torsional strain during the ring-closure transition state, often halting the reaction at the hydroxy-thiazoline intermediate or leading to decomposition.
This guide provides three distinct troubleshooting modules ranging from optimizing classical methods to employing modern C-H activation strategies.
Module 1: Troubleshooting the Hantzsch Synthesis
The Scenario: You are reacting an
Root Cause Analysis: The Dehydration Blockade
The Hantzsch synthesis proceeds in two stages:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the
-carbon of the haloketone. (Usually fast, even with sterics). -
Cyclization & Dehydration: The nitrogen attacks the carbonyl, forming a hydroxy-thiazoline intermediate, which must then eliminate water to aromatize.
-
The Failure Point: Bulky groups at C4 and C5 force the intermediate into a conformation where the leaving group (-OH) and the proton are not anti-periplanar, significantly raising the activation energy for elimination.
-
Troubleshooting Q&A
Q: My LC-MS shows a mass corresponding to [M+18]. What is this? A: This is the hydroxy-thiazoline intermediate . It indicates the condensation happened, but dehydration failed due to steric hindrance.
-
Fix: Add a chemical dehydrating agent. Trifluoroacetic anhydride (TFAA) or mixtures of TFA/concentrated
can force the elimination.
Q: I see "tar" and no product. Is it the temperature?
A: Likely. Prolonged heating in ethanol (standard Hantzsch solvent) causes decomposition of the labile
-
Fix: Switch to Solvent-Free or Microwave conditions. Microwave irradiation effectively overcomes the activation barrier for the dehydration step in sterically congested systems.
Decision Logic: Hantzsch Optimization
Figure 1: Decision matrix for rescuing stalled Hantzsch syntheses.
Module 2: The C-H Activation Route (Pd-Catalyzed)
The Scenario: You have a 4-substituted thiazole and want to install an aryl group at the 5-position. Standard Suzuki coupling requires a 5-bromo precursor, which is hard to synthesize. You are attempting Direct Arylation (C-H activation).[1][2][3]
Root Cause Analysis: The Concerted Metallation-Deprotonation (CMD) Barrier
Direct arylation at C5 is generally favored over C2 due to the acidity of the C5-H bond. However, a bulky substituent at C4 creates a "picket fence" effect, preventing the Palladium catalyst from approaching the C5-H bond.
Troubleshooting Q&A
Q: The reaction works for phenyl, but fails for o-tolyl groups. Why? A: This is the "double-ortho" problem. You have sterics on the thiazole (C4) and the coupling partner.
-
Fix: Switch to a Pivalic Acid (PivOH) system. PivOH acts as a proton shuttle, lowering the energy of the C-H bond cleavage transition state (CMD mechanism).
Q: Catalyst dies/precipitates (Pd black) before conversion is complete. A: Common in hindered substrates requiring long reaction times.
-
Fix: Use Ligand-Free Pd(OAc)2 at high loading (5 mol%) OR add a bulky phosphine ligand like P(t-Bu)3 to stabilize the Pd species. Note: Ligand-free conditions are often superior for thiazole C5 arylation due to less steric bulk around the metal center.
Module 3: The "Secret Weapon" (Isocyanide Cyclization)
The Scenario: Both Hantzsch and C-H activation have failed due to extreme steric congestion (e.g., t-butyl at C4 and C5).
The Solution: Base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates.[4]
-
Why it works: This method builds the ring around the steric bulk rather than forcing two bulky centers together in a dehydration step. It avoids the tetrahedral intermediate bottleneck of the Hantzsch synthesis.
Experimental Protocols
Protocol A: Microwave-Assisted Hantzsch Synthesis (For Moderate Sterics)
Best for: 4-phenyl-5-alkyl thiazoles.
-
Reagents: Combine thioamide (1.0 equiv) and
-haloketone (1.0 equiv) in a microwave vial. -
Solvent: Add Ethanol (2 mL per mmol). Crucial: Do not use large volumes; high concentration aids kinetics.
-
Reaction: Seal and irradiate at 120 °C for 15 minutes (Power: Dynamic, Max 150W).
-
Workup: Cool to RT. If precipitate forms, filter (this is often the HBr salt). If solution remains clear, neutralize with sat.
. -
Validation: Check TLC. If [M+18] persists, add TFAA (2.0 equiv) and stir at RT for 1 hour to force dehydration.
Protocol B: Pd-Catalyzed C-5 Direct Arylation (For C4-Hindered Substrates)
Best for: 4-substituted-5-aryl thiazoles.
-
Reagents:
-
4-substituted thiazole (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)
(5 mol%) -
KOAc (2.0 equiv) - Base choice is critical.
-
PivOH (30 mol%) - The proton shuttle additive.
-
-
Solvent: DMA (Dimethylacetamide), 0.2 M concentration.
-
Reaction: Heat to 120 °C under Argon for 16 hours.
-
Checkpoint: Monitor disappearance of Aryl Bromide.
-
Purification: Filter through Celite to remove Pd black, then standard silica chromatography.
Summary Data: Method Comparison
| Method | Steric Tolerance (C4/C5) | Key Bottleneck | Primary Fix |
| Classical Hantzsch | Low | Dehydration of hydroxy-intermediate | Add TFAA / Microwave |
| Pd-Catalyzed C-H | Moderate | Catalyst approach (CMD step) | Add PivOH / Ligand-free |
| Isocyanide Click | High | Availability of dithiocarboxylates | N/A (Inherently robust) |
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview. Organic Chemistry Portal. [Link]
-
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. Roger, J., Pogan, F., Doucet, H. J. Org.[2] Chem., 2009, 74, 1179-1186.[2] [Link]
-
Regioselective Synthesis of 2,5- and 4,5-Disubstituted Thiazoles. RSC Advances / Organic & Biomolecular Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Easy Access to 4,5-Disubstituted Thiazoles via Base-Induced Click Reaction of Active Methylene Isocyanides with Methyl Dithiocarboxylates [organic-chemistry.org]
Technical Support: Reactivity Solutions for 4-Bromo-5-ethoxy-2-methylthiazole
Case Reference: 4-Br-5-OEt-2-Me-Thiazole Reactivity Profile Support Tier: Level 3 (Senior Application Scientist) Status: Active Troubleshooting
Executive Summary
You are likely experiencing <5% conversion or complete recovery of starting material when attempting Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-5-ethoxy-2-methylthiazole.
The Verdict: This substrate is electronically mismatched for SNAr. The reaction is not failing due to wet solvents or weak nucleophiles; it is failing due to intrinsic electronic deactivation. The 5-ethoxy group renders the C4 position electron-rich, repelling nucleophilic attack. The recommended solution is an immediate pivot to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).
Module 1: The Root Cause Analysis (Why SNAr Fails)
The Electronic Mismatch
SNAr requires an electron-deficient ring to stabilize the anionic Meisenheimer intermediate. Thiazoles are generally electron-deficient, but the specific substitution pattern on your molecule negates this property.
-
The 5-Ethoxy Effect (The Killer): The ethoxy group at C5 is a strong
-donor (+M effect). In the thiazole ring, C5 pushes electron density directly toward C4 and the ring nitrogen. This increases the electron density at the reaction site (C4), destabilizing the transition state required for nucleophilic attack. -
The 2-Methyl Effect: The methyl group at C2 provides weak electron donation via hyperconjugation, further reducing the electrophilicity of the ring.
-
Positional Reactivity: In thiazoles, the reactivity order for SNAr is typically C2 >> C4 . Without a strong Electron Withdrawing Group (EWG) like
or to counterbalance the ethoxy group, C4 is inert to SNAr.
Visualizing the Electronic Barrier
The following logic tree illustrates why standard optimization (heat, base, solvent) fails for this specific substrate.
Figure 1: Decision logic illustrating the electronic deactivation caused by the 5-ethoxy group.
Module 2: The Solution – Buchwald-Hartwig Coupling
Since the electrophilicity of C4 is insufficient for SNAr, we must rely on Oxidative Addition . Palladium (0) is electron-rich and will readily insert into the C-Br bond regardless of the ring's electron density.
Protocol: Pd-Catalyzed Amination of Deactivated Thiazoles
This protocol uses a specific "universal" precatalyst system designed for difficult heteroaryl halides.
Reagents Required:
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).
-
Base: NaOTMS (Sodium trimethylsilanolate) or Cs₂CO₃. Note: NaOTMS is often superior for 5-membered heterocycles as it prevents base-mediated decomposition.
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
-
Preparation (In Glovebox or under Argon stream):
-
Charge a reaction vial with 4-bromo-5-ethoxy-2-methylthiazole (1.0 equiv).
-
Add the amine nucleophile (1.2 equiv).
-
Add NaOTMS (2.0 equiv).[1] Do not use NaOtBu if your substrate has sensitive functional groups.
-
Add the Pd precatalyst (e.g., BrettPhos Pd G4 or Pd(OAc)₂/BrettPhos mix).
-
-
Solvent Addition:
-
Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Self-Validation Check: Ensure the solvent was sparged with Nitrogen/Argon for 15 mins prior to use. Oxygen kills the active Pd(0) species.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80–100 °C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. You should see the consumption of the bromide and formation of the product mass.
-
-
Workup:
-
Filter through a small pad of Celite (eluting with EtOAc) to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Why this works:
-
BrettPhos: A bulky, electron-rich ligand that facilitates the oxidative addition into electron-rich aryl bromides (like your ethoxy-thiazole) and promotes reductive elimination.
-
NaOTMS: A soluble, mild base that minimizes side reactions common with stronger alkoxide bases.
Module 3: Troubleshooting FAQ
Q1: I cannot use Palladium due to metal limits in my final product. Can I force SNAr?
-
Answer: Only if you modify the substrate first.
-
Option A (Halex Reaction): Convert the Bromide to a Fluoride using KF/18-crown-6 in sulfolane at 180°C. The C-F bond is more polarized, which might enable SNAr, but the 5-OEt deactivation is likely still too strong.
-
Option B (Microwave): Attempt the SNAr in NMP at 180°C–200°C under microwave irradiation. Warning: The ethoxy ether linkage may cleave under these conditions, leading to the 5-hydroxy thiazole (decomposition).
-
Q2: Can I use Copper catalysis (Ullmann)?
-
Answer: Yes, but it is generally less efficient for this specific substrate than Pd. If you must, use CuI (10 mol%), L-Proline (20 mol%), and K₂CO₃ in DMSO at 110°C. Expect lower yields (20-40%) compared to Buchwald-Hartwig.
Q3: My Pd-coupling stalled at 50% conversion. Why?
-
Answer: This is usually due to catalyst death (Pd black formation).
-
Fix: Add a second portion of catalyst (1 mol%) after 4 hours.
-
Fix: Ensure your amine is not chelating the Pd (common with diamines). If using a diamine, switch to RuPhos ligand.
-
Comparative Data: SNAr vs. Pd-Catalysis
| Parameter | SNAr (Thermal) | Pd-Catalysis (Buchwald) |
| Primary Mechanism | Addition-Elimination | Oxidative Addition/Reductive Elimination |
| Electronic Requirement | Requires Electron-Deficient Ring | Tolerates Electron-Rich Rings |
| Effect of 5-OEt | Inhibits (Deactivates C4) | Neutral/Slight Help (Facilitates Ox. Add.) |
| Typical Temp | >150°C (Forced) | 60°C – 100°C |
| Success Probability | < 5% | > 85% |
References
-
Reactivity of Thiazoles
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. (General reactivity trends of 1,3-azoles).
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Thiazole." Link
-
Buchwald-Hartwig on Heterocycles
-
Base Selection in Coupling
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (Highlighting NaOTMS for 5-membered rings). Link
-
-
Mechanistic Insight
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Reactivity Trends." Link
-
Sources
Optimizing catalyst load for Buchwald-Hartwig amination of bromothiazoles
Introduction
Welcome. If you are accessing this guide, you are likely facing the "Thiazole Wall." Unlike phenyl halides, bromothiazoles (especially 2-bromothiazoles) present a dual challenge: they are electronically deactivated for oxidative addition yet chemically promiscuous, leading to catalyst poisoning via Sulfur or Nitrogen coordination.
This guide moves beyond standard textbook conditions. We focus on catalyst economy —how to transition from a wasteful 5–10 mol% loading down to a scalable <1 mol% without sacrificing conversion.
Module 1: The Thiazole Challenge (Mechanistic Insight)
Q: Why does my reaction stall at 40% conversion despite using high Pd loading?
A: You are likely experiencing heteroatom poisoning rather than catalyst death. In bromothiazoles, the endocyclic Sulfur and Nitrogen atoms are soft Lewis bases. If your active Pd(0) species is not sufficiently bulky or electronically stabilized by the ligand, it will coordinate to the thiazole heteroatoms (off-cycle resting state) rather than performing oxidative addition at the C-Br bond.
The Fix: You must shift the equilibrium toward the productive cycle by using bulky, electron-rich ligands (Buchwald Biaryls or NHCs) and, crucially, Precatalysts that guarantee a 1:1 Pd:Ligand ratio.
Visualization: The Poisoning Pathway
The diagram below illustrates the competition between productive oxidative addition and non-productive coordination.[1]
Figure 1: Mechanism of catalyst poisoning in thiazole substrates. Note the off-cycle trap (Red) which dominates when using non-bulky ligands.
Module 2: Catalyst Selection & Loading Optimization
Q: How do I lower catalyst loading below 1 mol%?
A: You cannot optimize loading if you are using Pd(OAc)₂ or Pd₂(dba)₃ + Ligand. These traditional sources suffer from incomplete ligation. To drop below 1 mol%, you must switch to Palladacycle Precatalysts (G3/G4) or Pd-PEPPSI complexes. These ensure that every atom of Palladium entering the flask generates an active catalytic species.
Recommended Catalyst Systems for Thiazoles
| Variable | Standard (Avoid for Optimization) | High-Performance (Recommended) | Why? |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd-G4 Precatalysts (e.g., XPhos Pd G4) or Pd-PEPPSI-IPent | Precatalysts prevent formation of inactive Pd-aggregates during activation. |
| Ligand (Primary Amine) | BINAP, DPPF | BrettPhos , tBuBrettPhos | Extreme bulk prevents S-coordination; electronics facilitate oxidative addition. |
| Ligand (Secondary Amine) | Xantphos | RuPhos , XPhos | RuPhos is the "gold standard" for secondary amines with heteroaryl halides. |
| Base | K₂CO₃ (Too slow) | NaOtBu or LHMDS | Strong bases are required to drive the deprotonation of the Pd-Amine complex. |
| Target Load | 5.0 - 10.0 mol% | 0.5 - 1.5 mol% | Efficient activation allows drastically lower metal usage. |
Q: Is Pd-PEPPSI better than Buchwald Ligands for thiazoles? A: Often, yes. The Pd-PEPPSI-IPent catalyst is particularly effective for "sticky" substrates like thiazoles and pyridines. The bulky NHC ligand creates a steric wall that makes N/S-coordination energetically unfavorable, forcing the reaction through the C-Br bond [1].
Module 3: Troubleshooting Guide
Issue 1: The reaction mixture turned black immediately.
-
Diagnosis: "Pd Black" formation.[2][3][4] Your catalyst decomposed into bulk metal before it could enter the catalytic cycle.
-
Root Cause:
-
Lack of stabilizing ligand (Ligand:Pd ratio < 1).
-
Oxidation (incomplete degassing).
-
-
Solution:
-
Switch to a G4 Precatalyst (contains pre-bound ligand).
-
If using free ligand, increase Ligand:Pd ratio to 1.5:1 or 2:1 .
-
Protocol Check: Are you adding the catalyst to a hot solution? Stop. Add catalyst at RT, stir for 5 mins, then heat.
-
Issue 2: Starting material is consumed, but only homocoupling (Thiazole-Thiazole) is observed.
-
Diagnosis: Oxidative addition occurred, but transmetallation/amine binding failed.
-
Root Cause: The amine is not nucleophilic enough, or the base is too weak. The Pd-Aryl species disproportionates.
-
Solution:
-
Switch base to LHMDS (Lithium Hexamethyldisilazide). The Li+ cation can act as a Lewis acid to activate the halide, while the strong base ensures amine deprotonation.
-
Slow addition of the bromothiazole (keep its concentration low relative to the amine).
-
Issue 3: Reaction works for 4-bromothiazole but fails for 2-bromothiazole.
-
Diagnosis: The "Alpha-Heteroatom Effect." The C2 position is adjacent to both N and S, making it electronically unique and sterically crowded.
-
Solution:
-
Use tBuBrettPhos (even bulkier than BrettPhos).[1]
-
Increase temperature to 100–110°C .
-
Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility for polar intermediates).
-
Module 4: Optimization Protocol (The 12-Well Screen)
Do not run one reaction at a time. Use this standardized screening protocol to identify the optimal low-load condition.
Workflow Visualization:
Figure 2: Step-wise Design of Experiment (DoE) for catalyst optimization.
Step-by-Step Protocol
Reagents:
-
Substrate: 2-Bromothiazole (1.0 equiv)
-
Amine: (1.2 equiv)[5]
-
Base: NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Prepare Stock Solutions: Make a stock solution of the aryl halide and amine in the solvent.
-
Dose Solids: Add Base and Catalyst Precursors (see list below) to 4 separate vials.
-
Vial A: XPhos Pd G4 (5 mol%)
-
Vial B: RuPhos Pd G4 (5 mol%)
-
Vial C: BrettPhos Pd G4 (5 mol%)
-
Vial D: Pd-PEPPSI-IPent (5 mol%)
-
-
Inert & Heat: Purge vials with Nitrogen/Argon. Add liquid stock. Seal. Heat to 90°C for 2 hours.
-
Analyze: HPLC/UPLC check.
-
If conversion > 90%: Move to Loading Titration (Step 3 in diagram). Repeat the best vial conditions at 1 mol% and 0.25 mol%.
-
If conversion < 10%: Check for poisoning (Module 1). Switch to LHMDS base.
-
References
-
Organ, M. G., et al. (2010). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.
-
Surry, D. S., & Buchwald, S. L. (2011).[6][7] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 2-Aminothiazoles. Organic Letters.
Sources
- 1. entegris.com [entegris.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Handling Moisture-Sensitive Thiazole Organometallic Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole organometallic intermediates. This guide is designed to provide expert advice and practical troubleshooting solutions to address the critical challenges posed by the moisture sensitivity of these powerful synthetic building blocks. As a Senior Application Scientist, my goal is to explain not just the "how," but the "why" behind these essential techniques, ensuring the success and reproducibility of your experiments.
Thiazole organometallics, such as 2-lithiated thiazoles and thiazole-based Grignard reagents, are invaluable in medicinal chemistry for their role as acyl anion equivalents and versatile nucleophiles in forming carbon-carbon bonds.[1][2][3] Their utility, however, is intrinsically linked to their extreme reactivity towards protic sources, especially water. Failure to rigorously exclude moisture will lead to protonation of the organometallic species, quenching the intermediate and resulting in low or no yield of the desired product.[4][5] This guide provides a self-validating system of protocols and troubleshooting logic to maintain an anhydrous environment and ensure the integrity of your reactions.
FAQs: Core Concepts & Foundational Knowledge
Here we address the most frequently asked questions regarding the fundamental principles of working with moisture-sensitive thiazole organometallics.
Q1: Why are thiazole organometallic intermediates so sensitive to moisture?
A: Thiazole organometallic intermediates, such as 2-lithiated thiazole, are characterized by a highly polarized metal-carbon bond, which imparts significant carbanionic character to the carbon atom.[6][7] This makes them exceptionally strong bases. Water, with a pKa of ~15.7, is a readily available and potent proton source that will rapidly and irreversibly protonate the thiazole carbanion. This acid-base reaction is much faster than the desired nucleophilic addition to an electrophile, effectively destroying the intermediate and returning the starting thiazole material.
Q2: What is the primary consequence of moisture contamination in my reaction?
A: The most immediate and common consequence is a significant reduction in yield, or even complete reaction failure.[4] Instead of forming the desired carbon-carbon bond with your electrophile, the organometallic intermediate is simply quenched by water. This leads to the recovery of the starting thiazole and unreacted electrophile after workup. In some cases, side products can also form due to the presence of hydroxide ions generated from the reaction with water.
Q3: What does "anhydrous" truly mean in the context of these reactions? How dry is dry enough?
A: In this context, "anhydrous" means reducing the water content in your solvents, reagents, and apparatus to the low parts-per-million (ppm) level. For many sensitive organometallic reactions, solvent moisture levels should be kept below 50 ppm, with levels below 10 ppm being ideal.[8][9] Standard "anhydrous" solvents from commercial suppliers may not be sufficiently dry and often require further treatment.
Q4: Should I use nitrogen or argon for my inert atmosphere? Does it matter?
A: For most thiazole organometallic chemistry, both high-purity nitrogen and argon are functionally equivalent for providing an inert atmosphere.[10] Argon is denser than air (and nitrogen), which allows it to form a more stable "blanket" over the reaction mixture. This can be an advantage if you need to briefly open the reaction vessel.[10] However, argon is significantly more expensive. For reactions involving lithium metal at high temperatures, nitrogen can potentially form lithium nitride, making argon the preferred choice in those specific cases. For generating 2-lithiated thiazole with n-butyllithium, nitrogen is perfectly acceptable and more economical.[10]
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section provides a systematic approach to troubleshooting failed or low-yielding reactions involving thiazole organometallic intermediates.
Problem: My reaction failed. TLC/LC-MS analysis shows only starting materials (thiazole and electrophile).
This is the classic symptom of the organometallic intermediate being quenched before it could react with the electrophile. The flowchart below will guide you through a diagnostic process.
Caption: Moisture quenches the 2-lithiated thiazole intermediate.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Structural Verification Guide: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole
[1]
Executive Summary
In medicinal chemistry, 4-bromo-5-ethoxy-2-methyl-1,3-thiazole is a critical halogenated intermediate, often utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to construct complex pharmaceutical scaffolds.[1]
This guide provides a technical comparison between the target molecule and its non-brominated precursor, 5-ethoxy-2-methyl-1,3-thiazole .[1] The primary objective is to equip researchers with the diagnostic NMR markers required to validate the success of electrophilic aromatic substitution (bromination) at the C4 position.
Structural Analysis & Signal Logic
To interpret the NMR spectrum accurately, one must deconstruct the electronic environment of the thiazole ring. The target molecule is a fully substituted heteroaromatic system , meaning the diagnostic "aromatic region" (typically 6.5–8.5 ppm) will be devoid of ring protons.
The Substituent Effects[2][3][4]
-
2-Methyl Group: Located between the sulfur and nitrogen, this methyl group is deshielded by the ring current and the electronegative nitrogen, typically appearing as a singlet downfield of standard alkyl regions.
-
5-Ethoxy Group: An electron-donating group (EDG) via resonance.[1] The oxygen atom significantly deshields the adjacent methylene protons (
).[1] -
4-Bromine Atom: The key differentiator.[1] Bromine is an electron-withdrawing group (EWG) by induction but a weak donor by resonance.[1] Its primary NMR signature in this context is silent —it replaces the C4 proton.
Visualization: Structural Connectivity
The following diagram outlines the atomic connectivity and the expected splitting patterns based on scalar coupling (
Figure 1: Structural connectivity and NMR signal expectation for the target molecule.
Comparative Analysis: Target vs. Alternative (Precursor)
The most common "alternative" encountered in the lab is the unreacted starting material, 5-ethoxy-2-methyl-1,3-thiazole .[1] Distinguishing these two is the primary goal of the NMR analysis.
Experimental Conditions: 400 MHz,
| Feature | Target Molecule (4-bromo-5-ethoxy-2-methylthiazole) | Alternative / Precursor (5-ethoxy-2-methylthiazole) | Diagnostic Value |
| C4-H (Aromatic) | ABSENT | Critical. The disappearance of this singlet confirms bromination. | |
| 2-Me (-CH3) | Minor. Bromine causes a slight downfield shift ( | ||
| 5-OEt (-CH2-) | Moderate. Deshielding effect from ortho-bromo substituent. | ||
| 5-OEt (-CH3) | Negligible. Too distant from the reaction site to be diagnostic.[1] |
Note on Impurities: If you observe a broad singlet around
8.0–10.0 ppm, check for residual acid (if HBr was generated) or aldehyde decomposition products.
Experimental Validation Protocol
To generate the target data, the following synthesis and characterization workflow is recommended. This protocol ensures the removal of the precursor to avoid overlapping signals.
Synthesis (Bromination)[5][6]
-
Reagents: Dissolve 5-ethoxy-2-methylthiazole (1.0 eq) in anhydrous Acetonitrile (MeCN) or DCM.
-
Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to control the exotherm.
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product is typically less polar than the starting material.
NMR Sample Preparation[1]
-
Isolation: Quench with saturated
(removes active bromine). Extract with DCM. Dry over . -
Purification: Silica gel chromatography is required if the conversion is <95%.
-
Solvent: Dissolve ~10 mg of oil in 0.6 mL
. Ensure the solvent is acid-free to prevent peak broadening.[1]
Decision Logic for Spectral Verification
Figure 2: Decision tree for validating the bromination of the thiazole ring.
Technical Nuances & Troubleshooting
-
Solvent Effects: If using DMSO-d6 instead of CDCl3, expect all peaks to shift downfield by approximately 0.1–0.2 ppm.[1] The 2-Me singlet may overlap with the DMSO solvent residual peak (~2.50 ppm). Recommendation: Use
or Acetone-d6 for this specific molecule to keep the methyl region clear. -
Coupling Constants: The ethyl group triplet and quartet must share an identical coupling constant (
Hz). If the values differ, the signals may belong to different impurities. -
Succinimide Contamination: A common impurity from NBS reactions is succinimide, which shows a strong singlet at
2.6–2.7 ppm. This can overlap with the 2-Me signal of the thiazole. Validation: Look for the integration. The thiazole 2-Me integrates to 3H.[1] If the peak integrates higher relative to the ethyl group, you have residual succinimide. Wash the organic layer with water/brine vigorously to remove it.
References
-
Thiazole Synthesis & Functionalization
-
General NMR Shift Data
-
Pretsch, E., Bühlmann, P., & Badertscher, M.[1] (2009). Structure Determination of Organic Compounds: Tables of Spectral Data . Springer.
-
-
Bromination Methodologies (NBS on Heterocycles)
-
Vogels, C. M., et al. (2012). "Bromination of 2-aminothiazoles." Canadian Journal of Chemistry. (Demonstrates the regioselectivity of NBS for the C5/C4 positions in thiazoles).
-
-
Spectral Database Comparison
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS Web: Spectral Database for Organic Compounds . (Used for benchmarking the 5-ethoxy and 2-methyl substituent shifts).[1]
-
Sources
- 1. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-BROMO-2-METHYLTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Brominated Alkoxy Thiazoles
Executive Summary
In medicinal chemistry, the brominated alkoxy thiazole scaffold represents a critical pharmacophore, often serving as an intermediate in the synthesis of bioactive heterocycles or as a metabolic marker. This guide evaluates the mass spectrometric (MS) performance of this scaffold compared to non-halogenated and non-alkoxy analogs.
Core Insight: The synergistic combination of the bromine isotopic signature (
Comparative Performance Analysis
This section contrasts the MS behavior of Brominated Alkoxy Thiazoles against two primary alternatives: Non-Brominated Analogs (Standard Thiazoles) and Alkyl Thiazoles (Non-Ether variants).
Isotopic Signature & Detection Specificity
The most significant advantage of brominated compounds is the characteristic 1:1 isotopic abundance of
Table 1: Isotopic Pattern Comparison
| Feature | Brominated Alkoxy Thiazole (Product) | Chlorinated Analog (Alternative A) | Non-Halogenated Analog (Alternative B) |
| Isotopic Pattern | 1:1 Doublet ( | 3:1 Doublet ( | Singlet ( |
| Mass Separation | 2.0 Da | 2.0 Da | N/A |
| Background Filtering | High: Unique 1:1 ratio allows algorithmic filtration of noise. | Medium: 3:1 ratio is common but less distinct than Br. | Low: Indistinguishable from matrix background without high-res MS. |
| Diagnostic Utility | Confirms presence of halogen and retains pattern in Br-containing fragments.[1] | Confirms Cl; pattern fades in low-intensity fragments. | Relies solely on accurate mass (requires HRMS). |
Fragmentation Specificity (Structural Elucidation)
While the bromine atom aids detection, the alkoxy group drives structural characterization. Alkyl thiazoles (Alternative C) lack the low-energy rearrangement channels provided by the ether oxygen, making them harder to sequence de novo.
Table 2: Fragmentation Channel Comparison
| Fragmentation Channel | Alkoxy Thiazole (Ether) | Alkyl Thiazole (Hydrocarbon) | Diagnostic Value |
| McLafferty Rearrangement | Yes (if | No. Requires high energy | High: Confirms length of alkoxy chain. |
| Dominant. Loss of alkyl radical adjacent to Oxygen. | Moderate. Benzylic-type cleavage if activated. | Medium: Identifies substituents. | |
| Ring Cleavage (RDA) | Secondary. Loss of HCN or CS. | Primary. Often the only major pathway. | Low: Common to all thiazoles. |
| Halogen Loss | Distinct. Radical loss ( | N/A | High: Verifies core substitution. |
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of a representative 2-ethoxy-5-bromothiazole under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows two competing pathways: the Alkoxy-Driven Pathway (soft) and the Ring-Driven Pathway (hard).
Pathway Visualization
The following diagram illustrates the critical branching ratios. Note how the bromine isotopic pattern (
Figure 1: Competing fragmentation pathways for 2-ethoxy-5-bromothiazole. The green node represents the diagnostic ion retaining the isotopic signature.
Mechanism Explanation
-
McLafferty-Type Rearrangement (Pathway A): The ether oxygen facilitates a rearrangement where a hydrogen atom from the
-carbon of the ethoxy group transfers to the ring nitrogen or oxygen. This releases a neutral ethylene molecule (28 Da).-
Significance: This yields a fragment at
. Crucially, this fragment retains the bromine atom , preserving the 1:1 isotopic doublet. This is the "Diagnostic Ion" for the alkoxy chain.
-
-
Homolytic Cleavage (Pathway B): The
bond is relatively weak. Direct loss of the bromine radical yields a cation at .-
Significance: This peak appears as a singlet (no isotopic split). The disappearance of the doublet confirms the loss of the halogen.
-
-
Ring Scission (Pathway C): Characteristic of all thiazoles, the loss of HCN (27 Da) indicates the integrity of the heterocyclic ring.
Experimental Protocol: Validated Workflow
To replicate these patterns and validate the presence of brominated alkoxy thiazoles in a sample, follow this self-validating protocol.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid halogenated solvents (e.g., DCM) to prevent background interference.
-
Concentration: 10 µg/mL.
-
Additives: 0.1% Formic acid (to promote protonation
in ESI).
Mass Spectrometry Parameters (ESI-MS/MS)
This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
-
Source Conditions:
-
Ion Mode: Positive (
) -
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C (Thiazoles are thermally stable)
-
Desolvation Gas:
, 800 L/hr
-
-
Scan Events (The "Doublet Check"):
-
Event 1 (Full Scan): Scan range 100–500 m/z.
-
Validation Criteria: Look for pairs of peaks with equal intensity separated by 2.0 Da (e.g., 207.0 and 209.0).
-
-
Event 2 (Product Ion Scan): Select the lighter isotope (
, e.g., 207.0) as the precursor.-
Collision Energy (CE): Ramp 15–35 eV.
-
Target Fragments: Look for Neutral Loss of 28 Da (Alkene) and Neutral Loss of 80 Da (HBr equivalent or Br radical).
-
-
-
Data Interpretation Logic:
-
Step 1: Identify Isotope Cluster (
). If absent Not Brominated. -
Step 2: Check for
(or ). If present Confirms Alkoxy group. -
Step 3: Check for
. If present Confirms labile Bromine.
-
References
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of 2-Ethoxythiazole. National Institute of Standards and Technology.[2] Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Studies in mass spectrometry.[1][3][4][5][6][7][8][9][10] Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiazole, 2-ethoxy- [webbook.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Reactivity of 4-Bromo-5-Ethoxy vs. 4-Bromo-5-Methyl Thiazoles
The following guide provides an in-depth technical comparison of 4-bromo-5-ethoxythiazole and 4-bromo-5-methylthiazole . This analysis synthesizes physical organic chemistry principles with practical experimental data to assist in scaffold selection for drug discovery.
Executive Summary
In the design of bioactive heterocycles, the choice between a 5-ethoxy and a 5-methyl substituent on a 4-bromothiazole core is not merely a steric decision—it is a fundamental electronic switch that dictates synthetic success.
-
4-Bromo-5-methylthiazole : A kinetically "neutral" scaffold. It behaves predictably in metal-halogen exchange and standard cross-couplings. It is the baseline for reactivity.
-
4-Bromo-5-ethoxythiazole : An electronically "biased" scaffold. The strong resonance donation (+M) of the ethoxy group creates an electron-rich ring, retarding oxidative addition in Pd-catalysis but potentially stabilizing organolithium intermediates via intramolecular chelation.
Recommendation: Use the 5-methyl analog for rapid library generation using standard catalytic conditions. Select the 5-ethoxy analog when solubility, specific H-bond acceptor properties, or chelation-stabilized lithiation strategies are required, but be prepared to employ electron-rich ligands (e.g., Buchwald generations) to drive catalysis.
Electronic Profiling & Structural Analysis
The reactivity divergence stems from the electronic influence of the substituent at the C5 position on the thiazole ring.
Electronic Effects Table
| Feature | 5-Methyl (-Me) | 5-Ethoxy (-OEt) | Mechanistic Impact |
| Inductive Effect | Weak Donor (+I) | Withdrawer (-I) | -OEt withdraws density through the |
| Resonance Effect | None / Hyperconjugation | Strong Donor (+M) | -OEt lone pairs donate into the |
| Net Ring Character | Moderately Electron-Deficient | Electron-Rich | The +M effect of -OEt dominates, making the ring less electrophilic but harder to reduce. |
| C4-Br Bond | Standard Polarization | Increased Bond Order | Resonance donation strengthens the C4-Br bond (partial double bond character), making oxidative addition slower. |
| C4-Li Stability | Low (Standard) | High (Chelated) | Oxygen lone pair can coordinate to Li at C4, stabilizing the intermediate. |
Resonance Visualization (Graphviz)
The following diagram illustrates the resonance donation from the ethoxy group, which deactivates the C4-position toward nucleophilic attack (or oxidative addition) compared to the methyl analog.
Figure 1: Resonance contribution of the 5-ethoxy group increases electron density at C4 and C2.
Reactivity Profile 1: Metal-Halogen Exchange (Li/Br)
This is the most critical differentiation point. The reaction outcome depends on the competition between Lithium-Halogen Exchange (at C4) and Deprotonation (at C2) .
The Competition
Thiazoles have an acidic proton at C2 (pKa ~29 in DMSO, lower in THF).
-
5-Methyl: The methyl group has a weak effect. C2-H remains acidic. Treatment with n-BuLi often leads to a mixture of C2-Li (deprotonation) and C4-Li (exchange) unless temperature is strictly controlled (<-78 °C).
-
5-Ethoxy: The ethoxy group exerts a Chelation Effect .
-
Mechanism: The oxygen atom at C5 can coordinate to the Lithium atom as it approaches the Bromine at C4. This "directed" lithiation (or in this case, directed exchange) stabilizes the transition state and the resulting 4-lithio-5-ethoxythiazole .
-
Result: The 5-ethoxy analog undergoes Li/Br exchange more cleanly and the resulting carbanion is more stable than the methyl analog, reducing the risk of "scrambling" (migration of Li from C4 to C2).
-
Experimental Protocol: Selective C4-Lithiation
Objective: Generate the C4-nucleophile without touching the C2-proton.
| Step | 4-Bromo-5-Methylthiazole | 4-Bromo-5-Ethoxythiazole |
| Reagent | t-BuLi (2.0 equiv) | n-BuLi (1.1 equiv) or i-PrMgCl |
| Solvent | THF/Ether (Trapping solvent required) | THF (Coordination solvent) |
| Temp | Strictly -78 °C | -78 °C to -40 °C (More tolerant) |
| Mechanism | Kinetic control essential to beat C2-deprotonation. | Chelation control assists selectivity. |
| Risk | High risk of C2-lithiation if warmed. | Lower risk; OEt stabilizes C4-Li. |
Authoritative Insight: For the 5-methyl variant, if C2-deprotonation is observed (verified by D2O quench), switch to Lithium-Magnesium exchange using i-PrMgCl·LiCl (Turbo Grignard), which is less basic and highly selective for the C-Br bond.
Reactivity Profile 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
In cross-coupling, the electronic trends reverse. The electron-rich nature of the 5-ethoxy ring becomes a liability for the rate-limiting step: Oxidative Addition .
Comparative Kinetics
-
4-Bromo-5-methylthiazole:
-
Reactivity: Moderate to High.[1]
-
Catalyst: Standard Pd(PPh3)4 or Pd(dppf)Cl2.
-
Yields: Typically 80-95%.
-
-
4-Bromo-5-ethoxythiazole:
-
Reactivity: Low. The electron-rich ring makes the C-Br bond less electrophilic, slowing down the insertion of Pd(0).
-
Catalyst: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, or P(t-Bu)3) to facilitate oxidative addition.
-
Yields: 50-70% with standard catalysts; >85% with optimized ligands.
-
Optimized Protocol for 5-Ethoxy Analog
Due to the sluggish reactivity of the ethoxy-substituted bromide, a "next-generation" catalyst system is required.
Protocol: High-Yield Suzuki Coupling for Electron-Rich Thiazoles
-
Substrate: 4-Bromo-5-ethoxythiazole (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.5 equiv).
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) .
-
Why? XPhos forms a highly active monoligated Pd(0) species that is electron-rich enough to insert into the deactivated C-Br bond.
-
-
Base: K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1) .
-
Conditions: Heat to 80-100 °C for 4-12 hours.
Visual Decision Matrix
Use the following logic flow to determine the appropriate synthetic route based on your target analog.
Figure 2: Strategic decision tree for selecting reaction conditions based on the 5-substituent.
References & Data Sources
-
General Thiazole Reactivity & pKa Trends:
-
Thiazole Chemistry and Reactivity. Comprehensive Heterocyclic Chemistry II.
-
Source:
-
-
Lithium-Halogen Exchange Mechanisms:
-
Palladium Coupling of Deactivated Heterocycles:
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Coupling of Heteroaryl Halides. J. Am. Chem. Soc.
-
Source:
-
-
Turbo Grignard (i-PrMgCl·LiCl) Applications:
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.
-
Source:
-
Sources
A Comparative Guide to the Crystal Structure Analysis of Polysubstituted 1,3-Thiazole Derivatives
Introduction
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, integral to numerous FDA-approved drugs and advanced organic materials.[1][2][3] The therapeutic efficacy and material properties of these compounds are intrinsically linked to their three-dimensional structure. Therefore, a comprehensive understanding of their solid-state architecture through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of novel functional materials.[4]
This guide provides an in-depth comparison of the crystal structures of polysubstituted 1,3-thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the synthesis, crystallization, and structural elucidation of this vital class of heterocyclic compounds. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Strategic Importance of Substitution Patterns
The substitution pattern on the 1,3-thiazole ring dictates not only the molecule's inherent chemical properties but also its intermolecular interactions in the solid state. These interactions, in turn, govern the crystal packing, which can influence critical properties such as solubility, stability, and bioavailability in pharmaceutical contexts. A thorough analysis of these patterns allows for the fine-tuning of molecular properties for specific applications.
Synthesis and Crystallization: The Gateway to Structural Insights
The journey to elucidating a crystal structure begins with the successful synthesis and crystallization of high-quality single crystals. The choice of synthetic route and crystallization method is critical and often interdependent.
Synthetic Approaches: A Comparative Overview
A variety of synthetic strategies have been developed for polysubstituted 1,3-thiazoles, with the Hantzsch thiazole synthesis being a classic and widely used method.[5] However, modern advancements have led to more efficient and environmentally benign approaches.[6]
Table 1: Comparison of Synthetic Methodologies for Polysubstituted 1,3-Thiazoles
| Synthetic Method | Description | Advantages | Disadvantages |
| Hantzsch Synthesis | Condensation of an α-haloketone with a thioamide. | Versatile, well-established, good yields for many derivatives. | Limited for certain 2,5-disubstituted thiazoles, can require harsh conditions.[5] |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between α-bromoketones and thiosemicarbazone derivatives.[7] | Rapid reaction times, high yields, environmentally friendly.[6][8] | Requires specialized equipment. |
| One-Pot, Multi-Component Reactions | Combines multiple starting materials in a single reaction vessel to form the final product. | High efficiency, atom economy, reduced waste.[6] | Optimization can be complex. |
| Metal-Free Cyclization | Employs reagents like thionyl chloride for intramolecular cyclization of N-substituted α-amino acids.[5] | Avoids transition metal catalysts, mild reaction conditions.[5] | Substrate scope may be limited. |
Crystallization Protocols: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step in crystal structure analysis.[9] The choice of solvent, temperature, and technique is crucial.
Detailed Protocol: Slow Evaporation Technique
This is one of the most common and often successful methods for growing single crystals.
-
Dissolution: Dissolve the purified polysubstituted 1,3-thiazole derivative in a suitable solvent or solvent mixture at a concentration slightly below saturation. Common solvents include ethanol, methanol, acetone, and dichloromethane.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette.
Comparative Crystal Structure Analysis
The following section compares the crystallographic data of several polysubstituted 1,3-thiazole derivatives, highlighting the impact of different substituents on their molecular geometry and crystal packing.
Table 2: Comparative Crystallographic Data for Selected Polysubstituted 1,3-Thiazole Derivatives
| Compound | Substitution Pattern | Crystal System | Space Group | Key Intermolecular Interactions |
| 1,3-Thiazole-4-carbonitrile | 4-cyano | Monoclinic | P2₁/c | C—H⋯N hydrogen bonds, π–π stacking[10] |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | 2-acetyl, 4-(4-iodophenyl), 5-(3-fluorophenyl)imino | Monoclinic | P2₁/n | C-H···O, C-H···F, and C-H···π interactions[11] |
| 4-(o-chlorophenyl)-2-aminothiazole | 2-amino, 4-(2-chlorophenyl) | Orthorhombic | Pca2₁ | N-H···N hydrogen bonds, C-H···Cl interactions |
| N-[3-(4-methoxy-phenyl)-[7][8][12]thiadiazol-5-yl]-acetamide | 2-acetamido, 5-(4-methoxyphenyl) (isomer) | Triclinic | P-1 | N-H···N hydrogen bonds, C-H···O interactions[13] |
Note: Data for 4-(o-chlorophenyl)-2-aminothiazole is based on a closely related analogue due to the lack of a specific published structure for the fluorophenyl derivative.[8]
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the 1,3-thiazole ring play a pivotal role in directing the crystal packing through a variety of non-covalent interactions.
-
Hydrogen Bonding: Amino, amido, and hydroxyl groups are potent hydrogen bond donors and acceptors, often leading to the formation of robust supramolecular synthons that stabilize the crystal lattice. For instance, in 2-aminothiazole derivatives, N-H···N hydrogen bonds are a common and influential interaction.
-
Halogen Bonding: Halogen substituents, such as chlorine, bromine, and iodine, can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophile.
-
π–π Stacking: The aromatic nature of the thiazole ring and any aryl substituents allows for π–π stacking interactions, which are significant in the crystal packing of planar molecules.[10][14]
-
van der Waals Forces: These weaker, non-specific interactions are ubiquitous and contribute to the overall stability of the crystal packing.
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires careful execution and data analysis.[9][12][15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 13. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
Validation of 4-bromo-5-ethoxy-2-methylthiazole Purity using LC-MS
A Comparative Technical Guide for Drug Discovery
Executive Summary: The Case for Mass Spectrometric Validation
In the synthesis of thiazole-based pharmaceutical intermediates, 4-bromo-5-ethoxy-2-methylthiazole (Formula: C₆H₈BrNOS) serves as a critical electrophilic scaffold. While commercial certificates of analysis (CoA) often rely on HPLC-UV (254 nm) to assert purities >98%, this detection method is frequently insufficient for brominated thiazoles.
The Core Problem: Standard UV detection fails to distinguish between the target compound and its common "des-bromo" or "regio-isomeric" impurities, which possess nearly identical chromophores.
The Solution: This guide validates the superiority of LC-MS (Liquid Chromatography-Mass Spectrometry) over HPLC-UV. By leveraging the unique 1:1 isotopic signature of bromine (
Technical Context: The Bromine Signature
To validate this specific molecule, one must exploit the natural isotopic abundance of bromine. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine presents a distinct 1:1 doublet in mass spectrometry.[1]
-
Target Molecule: 4-bromo-5-ethoxy-2-methylthiazole
-
Monoisotopic Mass (
Br): ~220.95 Da -
[M+H]⁺ Peaks:
-
m/z 222.0 (containing
Br) -
m/z 224.0 (containing
Br)
-
-
Validation Criterion: A true positive identification requires the co-elution of these two mass peaks at equal intensity. Any deviation in this ratio indicates interference or co-eluting impurities.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of the proposed LC-MS protocol against standard industry alternatives for this specific compound.
| Feature | Method A: HPLC-UV (Standard) | Method B: ¹H NMR | Method C: LC-MS (Recommended) |
| Primary Detection | UV Absorbance (254 nm) | Proton Chemical Shift | Mass-to-Charge Ratio ( |
| Specificity | Low. Cannot distinguish 4-bromo vs. 5-bromo isomers easily. | High. Structural certainty.[2] | Very High. Separates by mass & polarity. |
| Impurity Detection | Fails for co-eluting peaks with similar | Low sensitivity (<1% impurities often lost in baseline). | Detects trace impurities (down to 0.05%). |
| Validation Key | Retention time only. | Integration of signals. | Isotopic Pattern (1:1 ratio). |
| Risk Factor | False Positive Purity. "Des-bromo" impurity often co-elutes. | Requires large sample mass (>5mg). | Ion suppression (matrix effects). |
Experimental Protocol: High-Fidelity LC-MS Validation
This protocol is designed to be self-validating . The presence of the bromine doublet serves as an internal check for the ionization process.
Reagents & Preparation
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (Ionization agent).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[3]
-
Sample Dilution: Dissolve 1 mg of compound in 1 mL ACN (1000 ppm). Dilute 1:100 with 50:50 Water:ACN to reach 10 ppm for injection.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient Profile:
-
0.0 min: 5% B
-
5.0 min: 95% B (Linear Ramp)
-
6.0 min: 95% B (Wash)
-
6.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[3][4][5]
-
Scan Range: m/z 100 – 500.
-
Key SIM (Selected Ion Monitoring) Channels:
-
Target: 222.0, 224.0 (The Bromine Doublet).
-
Impurity A (Des-bromo): 144.0 (Loss of Br, replaced by H).
-
Impurity B (Hydrolysis): 194.0/196.0 (Loss of Ethyl group -> Alcohol).
-
Workflow Visualization
The following diagrams illustrate the logic flow for validating the purity and the decision matrix for interpreting the MS spectra.
Diagram 1: Analytical Workflow
Caption: Step-by-step LC-MS workflow ensuring minimal matrix effects and optimal ionization.
Diagram 2: Impurity Decision Logic
Caption: Logical decision tree for interpreting the bromine isotope pattern to confirm purity.
Data Interpretation Guide
When analyzing the data, use this reference table to identify specific peaks in the mass spectrum.
| m/z Observation | Identity | Explanation |
| 222.0 / 224.0 | Target Compound | [M+H]⁺. Equal intensity indicates 1 Bromine atom.[1][6] |
| 144.1 | Des-bromo Impurity | 5-ethoxy-2-methylthiazole. Result of incomplete bromination or debromination. |
| 194.0 / 196.0 | Hydrolysis Product | 4-bromo-2-methylthiazol-5-ol. Loss of ethyl group (de-ethylation). |
| 263.0 / 265.0 | Acetonitrile Adduct | [M+H+ACN]⁺. Common artifact in LC-MS, not an impurity. |
Critical "Gotcha": The Regioisomer
If you observe a peak at 222/224 that elutes at a different retention time than your main peak, this is likely the 5-bromo-4-ethoxy regioisomer. UV detection alone would merge these into a single "pure" peak if resolution is poor. LC-MS extracts the ion chromatogram (EIC) to visualize them separately.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][7][8][9] Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Bromine and Chlorine). Available at: [Link][1][10]
-
Save My Exams. Mass Spectrometry: The M+1 & M+2 Peaks. Available at: [Link][1][5][10]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 10. savemyexams.com [savemyexams.com]
Biological activity comparison of 5-ethoxy vs 5-methoxy thiazole analogs
This guide provides an in-depth technical comparison of 5-ethoxy versus 5-methoxy thiazole analogs. It is designed for medicinal chemists and drug development professionals, moving beyond basic descriptions to analyze the structure-activity relationship (SAR), synthetic accessibility, and biological performance of these specific pharmacophores.
Executive Summary: The Alkoxy Decision Matrix
In thiazole-based drug design, the C5 position is electronically significant due to its high electron density relative to C2 and C4. Substituting this position with an alkoxy group (methoxy vs. ethoxy) fundamentally alters the physicochemical profile and metabolic fate of the molecule.
-
5-Methoxy (-OCH₃): Best for minimizing steric bulk and maintaining lower lipophilicity (LogP). However, it is a primary "metabolic soft spot," highly susceptible to O-demethylation by CYP450 enzymes.
-
5-Ethoxy (-OCH₂CH₃): Often superior for potency in hydrophobic binding pockets (due to the "magic methyl" effect of the extra methylene). It offers improved metabolic stability against rapid clearance compared to the methoxy analog, despite a higher lipophilic cost.
Physicochemical & Electronic Profile
The choice between a methoxy and ethoxy group at the 5-position is rarely arbitrary; it is a calculated trade-off between steric occupancy and electronic donation.
| Feature | 5-Methoxy Thiazole Analog | 5-Ethoxy Thiazole Analog | Impact on Drug Design |
| Steric Bulk (Molar Refractivity) | Low (7.87 cm³/mol) | Moderate (12.47 cm³/mol) | Ethoxy fills hydrophobic pockets better but risks steric clash in tight active sites. |
| Lipophilicity ( | Base | +0.5 (approx.) | Ethoxy increases permeability but decreases aqueous solubility. |
| Electronic Effect ( | -0.27 (Strong Donor) | -0.24 (Strong Donor) | Both strongly activate the thiazole ring, making C4 susceptible to electrophilic attack. |
| Metabolic Liability | High (O-demethylation) | Moderate (O-dealkylation) | Methoxy is rapidly cleared; Ethoxy provides steric hindrance to the CYP heme center. |
| Key Biological Utility | Antimicrobial, Flavor/Fragrance | Antifungal, Plant Defense, Kinase Inhibition | Ethoxy often shows higher potency in cytotoxicity assays due to better membrane penetration. |
Biological Activity & SAR Case Studies
A. Antimicrobial & Antifungal Activity
-
5-Methoxy: The specific derivative 5-methoxy-2-methylthiazole (FEMA 3192) exhibits broad-spectrum antimicrobial activity but is limited by volatility and rapid metabolism. It is often used as a fragment or flavoring agent rather than a systemic drug core.
-
5-Ethoxy: Research into plant defense mechanisms (specifically in rice, Oryza sativa) has identified 5-ethoxythiazole as a volatile metabolite associated with resistance to Magnaporthe oryzae (Rice Blast). In synthetic analogs, the 5-ethoxy group often outperforms 5-methoxy in antifungal assays (MIC values) because the increased lipophilicity facilitates penetration of the fungal cell wall.
B. Anticancer (Kinase Inhibition)
In a comparative SAR study of thiazole-based benzylidene derivatives (targeting PI3K/mTOR pathways), the ethoxy-substituted analogs consistently demonstrated higher cytotoxicity than their methoxy counterparts.
-
Mechanism: The additional methylene group in the ethoxy moiety allows for stronger Van der Waals interactions within hydrophobic sub-pockets of the kinase ATP-binding site.
-
Trend: Activity order: Ethoxy > Methoxy > Unsubstituted .
Experimental Protocols
Protocol A: Synthesis of 5-Alkoxythiazoles (Cyclization Method)
Note: Direct electrophilic alkoxylation of thiazole is difficult. The preferred route is cyclization of
Objective: Synthesize Ethyl 5-ethoxythiazole-2-carboxylate.
-
Reagents:
-
Ethyl 2-(2-ethoxy-2-oxoethylamino)-2-oxoacetate (Precursor)
-
Phosphorus Pentasulfide (
) or Lawesson’s Reagent -
Chloroform (
) or Toluene
-
-
Procedure:
-
Dissolve 1.0 eq of the precursor in anhydrous
. -
Add 1.1 eq of
under an inert atmosphere ( ). -
Heat the mixture to 60°C (reflux) for 7 hours. Critical Step: Monitor TLC for the disappearance of the amide carbonyl.
-
Cool to room temperature. Dilute with Dichloromethane (DCM).
-
Wash with water (2x) and brine (1x). Dry over
. -
Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient).
-
-
Validation:
-
1H NMR: Look for the characteristic triplet/quartet of the ethoxy group and the absence of the amide proton.
-
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Compare intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1 µM test compound (5-OMe or 5-OEt thiazole).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Workflow:
-
Pre-incubate microsomes and test compound at 37°C for 5 min.
-
Initiate reaction by adding NADPH.[1]
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Analysis: Plot ln(% remaining) vs. time. The slope
determines .[1]-
Expectation: 5-Ethoxy analog should show a longer
than 5-Methoxy due to steric protection against -dealkylation.
-
Visualizations & Pathways
Figure 1: SAR Decision Logic for 5-Alkoxy Thiazoles
This diagram guides the medicinal chemist in choosing between Methoxy and Ethoxy based on specific assay failures or requirements.
Caption: Decision tree for optimizing thiazole 5-position substituents based on steric, metabolic, and physicochemical constraints.
Figure 2: Synthesis Workflow (Gabriel-Type Cyclization)
The chemical pathway to access these derivatives.[2]
Caption: General synthetic route for 5-alkoxythiazoles via cyclodehydration of alpha-acylamino esters.
References
-
Synthesis of 5-Alkoxythiazoles: Tarbell, D. S., et al. "2-Methyl-5-ethoxythiazole and Related Compounds." Journal of the American Chemical Society. Link
-
Biological Activity (Antimicrobial): "Synthesis and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols." ResearchGate. Link
-
Metabolic Stability of Alkoxy Groups: Chiodi, D., & Ishihara, Y. "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Link
-
Thiazole SAR & Cytotoxicity: "Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors." PubMed Central. Link
-
Plant Defense (5-Ethoxythiazole): "Differential Assembly of Rhizosphere Microbiome and Metabolome in Rice with Contrasting Resistance to Blast Disease." MDPI. Link
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole
Executive Summary: Immediate Action Protocol
Stop. Before discarding 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole, verify your facility’s specific waste stream for Halogenated Organics .
This compound contains a covalently bonded bromine atom.[1][2] Do not dispose of this in general organic solvent waste or general trash. Doing so violates EPA/RCRA regulations (in the US) and similar global standards, and poses a severe corrosion risk to downstream incineration infrastructure due to the formation of hydrogen bromide (HBr) gas.
The Golden Rule: Segregate as Halogenated Organic Waste .
Chemical Characterization & Disposal Logic
To handle a chemical safely, you must understand the "why" behind its disposal requirements. This section bridges the gap between molecular structure and waste management engineering.
Structural Implications for Disposal
The molecule consists of a thiazole ring substituted with an ethoxy group, a methyl group, and a bromine atom.
| Structural Feature | Disposal Consequence |
| Bromine (C-Br) | CRITICAL: Upon combustion, this releases HBr (hydrobromic acid) gas. Standard incinerators without caustic scrubbers cannot handle this; it corrodes the stack. Must go to a facility with a Rotary Kiln + Scrubber. |
| Thiazole Ring | Nitrogen/Sulfur heterocycle. Combustion generates NOx and SOx gases. Requires high-temperature incineration (>1000°C) for complete destruction. |
| Ethoxy Group | Increases lipophilicity and flammability. Classifies the waste as an "Organic" fuel source during incineration. |
Property & Hazard Profile
Note: While specific experimental data for this exact derivative may be sparse, its handling is dictated by the class properties of halogenated thiazoles.
| Property | Value / Classification | Operational Impact |
| Physical State | Solid (crystalline) or Viscous Oil | Requires solid waste drums or lab packing. Do not pour down sink. |
| Flash Point | >100°C (Predicted) | Combustible. Keep away from oxidizers.[1] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.) | Standard PPE (Nitrile gloves, goggles) required during waste transfer. |
| Reactivity | Incompatible with Strong Oxidizers | Explosion Risk: Never co-mingle with nitric acid or perchlorates in waste containers. |
Step-by-Step Disposal Protocol
Phase 1: Segregation (The "Source Control" Step)
Objective: Maintain waste stream integrity to prevent cross-contamination.
-
Identify the Stream: Label a dedicated waste container as "HALOGENATED ORGANIC WASTE."
-
Verify Compatibility: Ensure the container material is High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic or wet, as HBr hydrolysis can corrode metal rapidly.
-
Exclude Oxidizers: Verify that no strong oxidizers (e.g., peroxides, permanganates) are present in the mixture. Thiazoles can react exothermically with these.
Phase 2: Packaging & Labeling
Objective: Regulatory compliance and transporter safety.[3]
-
Solid Waste:
-
Place the solid substance in a screw-top jar.
-
Double-bag the jar in clear polyethylene zip-lock bags.
-
Place into the Halogenated Solids drum (often a blue or black drum in many facilities).
-
-
Liquid/Solution Waste:
-
If dissolved in a solvent (e.g., DCM, Chloroform), the entire solution is now Halogenated Waste .
-
Pour into the Halogenated Solvent carboy (typically red safety cans or HDPE carboys).
-
Do not dilute with non-halogenated solvents (like Acetone) just to increase volume; this increases disposal costs.
-
-
Labeling:
-
Must include: Full chemical name (no abbreviations), "Contains Bromine," and Hazard Warnings (Irritant).
-
Example Label:
-
Phase 3: The "Lab Pack" (For Pure Substance Disposal)
If you are disposing of a pure bottle of the reagent (expired or surplus):
-
Do not empty the bottle. Keep it in the original manufacturer container if intact.
-
Tape the cap to prevent loosening during transport.
-
Submit for "Lab Pack" disposal. This is a specialized service where chemists pack compatible small bottles into a larger drum filled with vermiculite. This is the safest method for pure reagents.
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of this compound. This self-validating workflow ensures no critical decision point is missed.
Figure 1: Decision matrix for segregating brominated thiazole waste. Note that any mixture containing this compound defaults to the "Halogenated" waste stream.
Scientific Rationale & Safety Mechanisms
Why Segregation Matters (The "Self-Validating" System)
The integrity of the disposal process relies on the Halogen Rule .
-
Mechanism: When brominated compounds are incinerated, the C-Br bond breaks. The bromine radical abstracts hydrogen to form HBr.
-
The Risk: If this waste enters a standard "Non-Halogenated" incinerator (designed for acetone/methanol), the HBr gas will rapidly corrode the metal heat exchangers and stack lining, leading to facility shutdowns and massive fines.
-
The Check: By defaulting to the "Halogenated" stream, you guarantee the waste goes to a facility equipped with Wet Gas Scrubbers (using NaOH or Ca(OH)2) that neutralize the acid gas:
Spill Management (Emergency Procedure)
If a spill occurs in the lab:
-
Evacuate the immediate area if dust is generated.
-
PPE: Wear N95 mask (or respirator), goggles, and double nitrile gloves.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then sweep into a jar.
-
Liquids: Absorb with vermiculite or sand. Do not use paper towels alone (flammability risk).
-
-
Disposal: The debris from the spill cleanup must be labeled as "Hazardous Waste - Solid Debris (Halogenated)."
References
-
United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Thiazole Derivatives. (General Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-5-ethoxy-2-methyl-1,3-thiazole
Executive Safety Summary
4-Bromo-5-ethoxy-2-methyl-1,3-thiazole is a halogenated heterocyclic building block. While specific toxicological data for this exact substitution pattern may be limited in public repositories, Structure-Activity Relationship (SAR) protocols dictate that it be handled as a Severe Irritant/Potential Corrosive and Acute Toxin .
The presence of the bromine atom on the thiazole ring, combined with the ethoxy group, suggests high reactivity and lipophilicity, increasing the risk of rapid dermal absorption and mucous membrane damage.
Immediate Action Required:
-
Primary Engineering Control: All handling must occur within a certified chemical fume hood.
-
Glove Protocol: Double-gloving (Nitrile) is mandatory for synthesis workflows.
-
Eye Protection: Chemical splash goggles are preferred over safety glasses due to potential lachrymatory or corrosive properties common to brominated thiazoles.
Hazard Assessment & Risk Profile
Based on the chemical class properties of brominated 1,3-thiazoles.
| Hazard Category | Likely GHS Classification | Operational Implication |
| Skin Corrosion/Irritation | Category 1B or 2 (H314/H315) | Thiazoles can cause chemical burns. Brominated variants often hydrolyze to release HBr on moist skin. |
| Eye Damage | Category 1 (H318) | High risk of irreversible corneal damage upon direct contact. |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; common for small-molecule heterocycles. |
| Respiratory Sensitization | Category 3 (H335) | Dust or vapors will severely irritate the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-in-Depth approach. Do not rely on a single layer of protection.
A. Hand Protection (Critical)
Halogenated heterocycles can permeate standard nitrile gloves.
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile examination glove.
-
Secondary Layer (Outer): 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene glove.
-
Protocol: Inspect outer gloves immediately after any splash. Change outer gloves every 60 minutes during active handling to prevent permeation breakthrough.
B. Eye & Face Protection[1][2][3][4]
-
Standard Handling: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses with side shields are insufficient for brominated liquids/low-melting solids.
-
High-Volume/Reaction Quenching: Face shield required over goggles to protect against splash-back.
C. Body & Respiratory[2][5][6]
-
Body: 100% Cotton or Flame-Resistant (Nomex) lab coat. Synthetic blends (polyester) should be avoided as they can melt into skin if a flammable solvent fire occurs.
-
Respiratory:
-
Routine: Fume hood (Face velocity: 80–100 fpm).
-
Spill Cleanup (Outside Hood): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Acid Gas) cartridges (e.g., 3M 60923) due to potential HBr off-gassing.
-
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Thiazole powders can be static. Use an antistatic gun or ionizer bar during weighing to prevent powder dispersion.
-
Containment: Weigh inside the fume hood. If using a balance outside, the compound must be transferred in a sealed secondary container and only opened inside the hood.
-
Solvent Selection: If dissolving, avoid ketones (Acetone) for cleaning gloves, as they increase skin permeability. Use alcohols or esters for glassware cleaning after quenching.
Phase 2: Reaction Setup
-
Inert Atmosphere: Many brominated thiazoles are moisture-sensitive. Purge reaction vessels with Nitrogen or Argon.
-
Temperature Control: If using lithium-halogen exchange (e.g., n-BuLi), ensure cooling to -78°C before addition to prevent runaway exotherms.
Phase 3: Cleanup & Decontamination
-
Glassware: Rinse with a dilute sodium bicarbonate solution (5%) to neutralize any acidic hydrolysis products (HBr) before removing from the hood.
-
Surface Decon: Wipe hood surfaces with a mild detergent followed by water. Do not use bleach (NaOCl) as it may react with amine byproducts if the ring degrades.
Visual Workflow (Decision Logic)
Figure 1: Decision logic for PPE selection based on physical state and scale of operation.
Emergency Response & Disposal
Accidental Exposure[2]
-
Skin Contact: Immediately flush with water for 15 minutes .[1][2] Do not use "neutralizing" creams (like calcium gluconate) unless specifically directed by a medical professional, as this is not HF. Soap and water are most effective for lipophilic thiazoles.
-
Eye Contact: Flush for 15 minutes, lifting upper and lower lids. Seek immediate ophthalmological evaluation.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal[3][5]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as exothermic decomposition may occur.
-
Labeling: Clearly tag waste containers with "Contains Brominated Thiazoles - Potential Lachrymator."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45789612, 4-Bromo-5-methyl-1,3-thiazol-2-amine (Analogous Structure Safety Data). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Halogenated Hydrocarbons). Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
